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Barium zirconate

Cat. No.: B7800511
M. Wt: 276.55 g/mol
InChI Key: DQBAOWPVHRWLJC-UHFFFAOYSA-N
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Description

Structural Framework of Perovskite Oxides in Barium Zirconate Systems

This compound crystallizes in the classic perovskite ABO₃ structure. researchgate.net This structure is typically represented by a cubic unit cell. walisongo.ac.id In the idealized cubic structure of BaZrO₃, the larger Barium (Ba²⁺) cations occupy the corner positions (A-site), while the smaller Zirconium (Zr⁴⁺) cations are situated at the body-center position (B-site). walisongo.ac.idnih.gov The Oxygen (O²⁻) anions are located at the face-centered positions (X-site). nih.gov This arrangement forms a network of corner-sharing ZrO₆ octahedra, with the Ba²⁺ ions filling the 12-fold coordinated cavities in between.

The stability of the perovskite structure is a key factor in the material's properties. The bonds between Barium and Oxygen (Ba-O) and Zirconium and Oxygen (Zr-O) contribute to BaZrO₃ being more stable than cerium-based perovskites. researchgate.net Various synthesis methods, including sol-gel auto-combustion, have been shown to produce BaZrO₃ with a confirmed cubic perovskite phase, belonging to the Pm3m space group. cyberleninka.ru

Historical Context and Evolution of this compound Studies

The study of perovskite materials dates back to the discovery of the mineral perovskite (CaTiO₃). nih.gov this compound, as a member of this family, was initially synthesized and characterized through methods like conventional solid-state sintering. researchgate.netnih.gov The solid-state reaction typically involves the high-temperature calcination of precursor powders, such as barium carbonate (BaCO₃) and zirconium(IV) oxide (ZrO₂). walisongo.ac.idresearchgate.net Studies have investigated the kinetics of this reaction, noting that the formation of BaZrO₃ from these precursors begins at temperatures above 900°C. researchgate.net

Early research focused on establishing reliable synthesis routes and understanding the fundamental properties of the material. Over time, the focus evolved as specific characteristics of BaZrO₃ became more apparent. A significant development was the discovery of its potential for proton conductivity, particularly when doped with other elements. aip.orgacs.org This discovery shifted research efforts towards exploring its applications in electrochemical devices. The introduction of various synthesis techniques, such as sol-gel methods, spray pyrolysis, and mechanical milling, allowed for greater control over the material's particle size, purity, and ultimately, its functional properties. researchgate.netnih.gov For instance, the sol-gel method was used to create BaZrO₃ powders with specific crystalline structures by calcining a dried gel precursor. nih.gov

Current Research Paradigms and Significance of this compound in Advanced Materials Science

Today, this compound is a key material in advanced materials science, primarily due to its excellent thermal stability, high dielectric constant, and proton conductivity. infinitamaterials.comferoelectric.comresearchgate.netsciengineeredmaterials.com Its chemical stability, especially in atmospheres containing CO₂ and H₂O where other perovskites like barium cerate may degrade, makes it a robust candidate for high-temperature applications. aip.orgacs.orgdoi.org

Current research is heavily focused on several key areas:

Solid Oxide Fuel Cells (SOFCs): Doped this compound is one of the most attractive materials for use as an electrolyte in proton-conducting SOFCs (PCFCs). feroelectric.combohrium.com These fuel cells can operate at intermediate temperatures (400–650 °C), offering advantages over traditional SOFCs. bohrium.com Research aims to enhance its proton conductivity and improve fabrication processes. bohrium.com

Proton Conductors: The ability of doped BaZrO₃ to transport protons at high temperatures is a central theme of modern studies. feroelectric.com Yttrium-doped this compound (BZY) is the most extensively studied variant. bohrium.comntu.edu.sg Research explores co-doping with elements like Indium to improve sintering activity and conductivity, which are crucial for creating dense, high-performance electrolyte films. ntu.edu.sgresearchgate.net

Dielectric Applications: With its high dielectric constant and low dielectric loss, BaZrO₃ is an excellent material for applications in microwave devices, communication systems, and high-voltage multilayer ceramic capacitors (MLCCs). feroelectric.comsciengineeredmaterials.com

Catalysis and Sensors: The nanoparticle form of this compound is utilized in catalysis due to its high surface area and reactivity. samaterials.com It is also employed in gas sensors for environmental monitoring and industrial safety. infinitamaterials.comsamaterials.com

The ongoing development of BaZrO₃-based materials, through strategies like doping, co-doping, and advanced synthesis techniques, continues to expand its potential applications in energy, electronics, and environmental technologies. ntu.edu.sgresearchgate.net

Research Data Tables

Table 1: Properties of this compound (BaZrO₃)

PropertyValue/DescriptionReference(s)
Chemical Formula BaZrO₃ feroelectric.com
Crystal Structure Cubic Perovskite (ABO₃) nih.govcyberleninka.ru
Molar Mass 276.55 g/mol infinitamaterials.com
Density ~5.52 g/cm³ infinitamaterials.com
Melting Point High, ~2700 °C researchgate.net
Key Features High thermal and chemical stability, high dielectric constant, proton conductivity (when doped). infinitamaterials.comsciengineeredmaterials.combohrium.com

Table 2: Research Findings on Doped this compound for Proton Conduction

Doped CompoundKey FindingPeak Power Density (SOFC)Operating TemperatureReference(s)
Yttrium-doped BZY (BaZr₀.₈Y₀.₂O₃-δ) High proton conductivity but challenging to sinter to high density.N/A600 °C ntu.edu.sgnorthwestern.edu
Yttrium & Indium co-doped BZYI5 (BaZr₀.₈Y₀.₁₅In₀.₀₅O₃-δ) Exhibits the highest total electrical conductivity among tested co-dopants and good chemical stability.379 mW cm⁻²700 °C ntu.edu.sgresearchgate.net
Platinum-modified BZYN (BaZr₀.₇₆Y₀.₂Ni₀.₀₄O₃) Pt modification reduces grain boundary resistance, improving electrolyte conductivity.N/AN/A doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaZrO3<br>BaO3Z B7800511 Barium zirconate

Properties

IUPAC Name

barium(2+);dioxido(oxo)zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ba.3O.Zr/q+2;;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DQBAOWPVHRWLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-][Zr](=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaZrO3, BaO3Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name barium zirconate
Source Wikipedia
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Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893160
Record name Barium zirconate (BaZrO3)
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Molecular Weight

276.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white to gray powder; [MSDSonline] Solubility--no data found;
Record name Barium zirconate
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CAS No.

12009-21-1
Record name Barium zirconate (BaZrO3)
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Synthesis and Processing Methodologies for Barium Zirconate

Solid-State Reaction Pathways for Barium Zirconate Fabrication

Solid-state reaction is a widely used method for producing BaZrO₃ powder. This method typically involves mixing solid precursor materials in stoichiometric ratios, followed by thermal treatment at high temperatures to induce a reaction and form the desired product.

Optimization of Precursor Selection and Reaction Conditions

The selection of precursor materials is crucial in solid-state synthesis as it directly impacts the reactivity, homogeneity of the mixture, and ultimately, the phase purity and properties of the resulting BaZrO₃. Common precursors include barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂). Other barium sources like barium nitrate (B79036) (Ba(NO₃)₂) or barium hydroxide (B78521) (Ba(OH)₂) and zirconium sources like zirconium oxychloride (ZrOCl₂·8H₂O) can also be used.

Optimizing reaction conditions involves controlling parameters such as mixing methods, reaction temperature, and reaction time. High-energy ball milling is often employed to achieve intimate mixing and reduce particle size, enhancing reactivity. The reaction temperature needs to be sufficiently high to facilitate the diffusion of ions and the formation of the perovskite structure, typically ranging from 1000°C to 1600°C. The reaction time must be optimized to ensure complete reaction without excessive grain growth.

Influence of Calcination Parameters on Phase Formation and Purity

Calcination is a critical step in the solid-state synthesis of BaZrO₃, involving heating the mixed precursors to a high temperature to decompose carbonates or other compounds and initiate the formation of the BaZrO₃ phase. The calcination temperature and time significantly influence the phase formation, crystallinity, and purity of the final product.

Insufficient calcination temperature or time can lead to incomplete reaction and the presence of unreacted precursors or intermediate phases. Conversely, excessively high temperatures or prolonged calcination times can result in significant grain growth, which may be undesirable for certain applications, and can also lead to the loss of stoichiometry due to the volatility of some components at very high temperatures.

Research has shown that a two-step calcination process can be beneficial for achieving phase-pure BaZrO₃. An initial calcination at a lower temperature (e.g., 900-1100°C) helps in the decomposition of precursors and initial phase formation, followed by a second calcination at a higher temperature (e.g., 1200-1400°C) for complete reaction and crystallization.

Calcination Temperature (°C)Calcination Time (h)Observed PhasesNotes
10004BaZrO₃, BaCO₃, ZrO₂Incomplete reaction
12006BaZrO₃ (major), minor ZrO₂Improved purity, some unreacted ZrO₂
14008Phase-pure BaZrO₃Good crystallinity
155010Phase-pure BaZrO₃, larger grainsSignificant grain growth

Note: This table presents illustrative data based on general research findings and specific results may vary depending on precursors and other processing parameters.

Wet Chemical Synthesis Techniques for this compound

Wet chemical methods offer advantages over solid-state reactions, particularly in achieving better homogeneity, lower synthesis temperatures, and finer particle sizes, which are crucial for producing high-quality BaZrO₃ nanomaterials.

Sol-Gel Synthesis of this compound Nanomaterials

Sol-gel synthesis is a versatile wet chemical technique used for the preparation of ceramic materials, including BaZrO₃, often in nanocrystalline form. The process involves the formation of a colloidal suspension (sol) that gradually gels into a continuous network, followed by drying and heat treatment to obtain the desired solid material.

Precursor Chemistry and Gelation Mechanisms

In the sol-gel synthesis of BaZrO₃, soluble barium and zirconium precursors are used. Common barium precursors include barium acetate (B1210297) (Ba(CH₃COO)₂) or barium nitrate (Ba(NO₃)₂), while zirconium precursors often involve zirconium alkoxides (e.g., zirconium propoxide) or zirconium salts (e.g., zirconium oxychloride). These precursors are dissolved in a solvent, typically water or an alcohol.

The gelation process involves hydrolysis and condensation reactions of the precursors, leading to the formation of a three-dimensional network structure. For alkoxide precursors, hydrolysis involves the reaction with water, replacing alkoxy groups with hydroxyl groups. Condensation then occurs through the formation of M-O-M bonds (where M is Ba or Zr) by the elimination of water or alcohol. The pH of the solution, the concentration of precursors, and the type of solvent and catalyst used significantly influence the hydrolysis and condensation rates and thus the gelation mechanism and network structure.

Control of Particle Morphology and Size Distribution via Sol-Gel Parameters

The sol-gel process allows for fine control over the morphology and size distribution of the resulting BaZrO₃ particles by manipulating various synthesis parameters.

Key parameters include:

Precursor Concentration: The concentration of the barium and zirconium precursors in the solution affects the nucleation and growth rates of particles, influencing their size. Higher concentrations can lead to faster gelation and potentially smaller particles.

pH of the Solution: pH plays a critical role in the hydrolysis and condensation rates. Controlling the pH can tailor the gelation time and the structure of the gel network, which in turn affects particle morphology and size.

Solvent Type: The choice of solvent (e.g., water, ethanol (B145695), isopropanol) influences the solubility of precursors, the reaction kinetics, and the drying behavior of the gel, all of which impact the final particle characteristics.

Aging Time and Temperature: Aging the gel allows for further condensation and restructuring of the network. The time and temperature of the aging process can affect the homogeneity and density of the gel, influencing the final particle size and morphology after heat treatment.

Drying Method: The drying process removes the solvent from the gel. Techniques like ambient drying, oven drying, or supercritical drying can impact the gel structure and prevent aggregation, influencing the final particle size and morphology.

Heat Treatment/Calcination: The final heat treatment step decomposes organic residues and crystallizes the amorphous BaZrO₃ phase. The temperature and duration of this step are crucial for achieving the desired particle size and crystallinity. Lower temperatures and shorter times can yield smaller nanocrystalline particles.

By carefully controlling these parameters, researchers can synthesize BaZrO₃ nanoparticles with tailored sizes and morphologies, such as spherical particles or agglomerates, suitable for specific applications.

Sol-Gel ParameterEffect on Particle Size/Morphology
Higher Precursor Conc.Tendency towards smaller particles due to faster nucleation
Controlled pHInfluences gel network structure, affecting size/morphology
Solvent PropertiesAffects reaction kinetics and drying behavior
Longer Aging Time/Higher TempCan lead to denser gel, influencing final particle size
Supercritical DryingHelps prevent aggregation, potentially smaller particles
Lower Calcination Temp/TimeFavors smaller nanocrystalline particles

Co-precipitation and Homogeneous Precipitation Approaches

Co-precipitation and homogeneous precipitation are common wet chemical routes for synthesizing this compound powders. These methods involve the simultaneous precipitation of barium and zirconium species from a solution to form a precursor, which is then typically processed further to obtain the desired perovskite structure.

Precipitation Kinetics and Phase Evolution in Aqueous Systems

The kinetics of precipitation and the evolution of phases in aqueous systems are critical aspects of co-precipitation methods for this compound. Achieving a pure perovskite BaZrO₃ phase often requires careful control of reaction parameters to avoid the formation of undesired intermediate or secondary phases like barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂).

Research indicates that in some precipitation methods, the initial stages may involve the formation of composite hydroxide nanoparticles. capes.gov.br Subsequent thermal treatment is then necessary to facilitate the reaction between intermediate phases, such as BaCO₃ and ZrO₂, to form the final BaZrO₃ perovskite structure. nih.gov For instance, weight loss observed during heating can be attributed to the combustion of organic components and the subsequent reaction between intermediate barium carbonate and zirconia phases, leading to the formation of BaZrO₃ and the release of CO₂. nih.gov

Influence of pH and Reaction Environment on this compound Powder Characteristics

Studies have shown that conducting precipitation in highly basic aqueous solutions, particularly at high OH⁻ concentrations, can yield well-crystallized stoichiometric perovskite BaZrO₃ at relatively low temperatures (around 80 °C) and with short reaction times (e.g., 15 minutes). uliege.be This approach can result in spherical particles, with the particle size being controllable by adjusting the concentration of the barium and zirconium precursor solution. uliege.be

Conversely, precipitates obtained with lower NaOH concentrations may exhibit a non-stoichiometric Ba/Zr ratio (Ba/Zr < 1), indicating that some barium remains in solution or is lost during washing. uliege.be Maintaining a neutral pH in certain wet chemical auto-combustion methods, for example, by adding ammonium (B1175870) hydroxide, can help prevent precipitate formation and ensure uniform composition. mdpi.com

Data illustrating the impact of NaOH concentration on the Ba/Zr ratio in precipitates is presented below:

[NaOH] (mol/L)Ba/Zr Ratio
201
151
12.50.89
100.60
7.50.53
Source: uliege.be

Hydrothermal and Solvothermal Routes for this compound Synthesis

Hydrothermal and solvothermal methods are also employed for the synthesis of this compound nanoparticles. These techniques typically involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures.

This compound nanoparticles have been successfully prepared by solvothermal reactions, for instance, using a mixture of ethanol and 2-methoxyethanol (B45455) as the reaction medium at temperatures between 230 °C and 240 °C for 18 hours. researchgate.net The addition of water to the reaction medium has been identified as important for the formation of the perovskite structure and controlling particle size in solvothermal synthesis. researchgate.net

Hydrothermal reactions using precursors like barium hydroxide and a Zr-triethanolamine complex have been shown to yield monodispersed this compound fine particles with high crystallinity. researchgate.net The shape of the particles can be controlled by altering the initial concentrations of Ba²⁺ and Zr⁴⁺, resulting in various morphologies such as sphere-, rhombic dodecahedral-, and flower-shaped particles. researchgate.net The mean size of spherical BaZrO₃ microspheres can be precisely controlled by adding NaOH to the precursor solutions. researchgate.net

Wet Chemical Auto-Combustion Synthesis of this compound Ceramics

The wet chemical auto-combustion technique is a method used to synthesize this compound ceramics. This technique often utilizes metal nitrates as precursors and a fuel, such as citric acid, which also acts as a chelating agent. researchgate.netmdpi.com The process typically involves heating a precursor solution to form a gel, which then undergoes self-sustained combustion, yielding fine particles. researchgate.net Subsequent calcination is often performed to obtain the desired perovskite phase. researchgate.netmdpi.com

This method allows for precise control over grain size and produces a homogeneous mixture. mdpi.com For example, using barium nitrate and zirconyl nitrate as precursors with citric acid as fuel in a 1:1 metal nitrate to fuel ratio and a neutral pH has been shown to prevent precipitate formation and ensure uniform composition. mdpi.com The as-prepared powder can be calcinated at temperatures around 800 °C to 900 °C to confirm the perovskite structure with a cubic phase. mdpi.com Crystallite sizes in the range of 17-38 nm have been reported for BaZrO₃ synthesized by this method and calcinated at temperatures between 800 °C and 850 °C. mdpi.comresearchgate.net

Key parameters and results from a wet chemical auto-combustion synthesis are summarized below:

ParameterValue/ObservationSource
PrecursorsBarium nitrate, Zirconyl nitrate mdpi.com
Fuel/Chelating AgentCitric acid researchgate.netmdpi.com
Metal Nitrate to Fuel Ratio1:1 researchgate.netmdpi.com
pH of SolutionNeutral (adjusted with ammonium hydroxide) mdpi.com
Heating for Gel Formation100 °C mdpi.com
Post-Combustion TreatmentCalcination at 800-900 °C for 9 hours mdpi.com
Resulting PhasePerovskite cubic phase mdpi.com
Average Crystallite Size~17.68 nm (calcined at 800 °C), ~38 nm (calcined at 850 °C) mdpi.comresearchgate.net
Crystallinity (800 °C calc.)94.64% mdpi.com
Lattice Constant (800 °C calc.)4.18 Å mdpi.com

The wet chemical auto-combustion method can achieve single-phase perovskite structures at significantly lower calcination temperatures compared to solid-state reaction methods. researchgate.net

Advanced Processing Techniques for this compound Architectures

Spark Plasma Sintering of Doped this compound Ceramics

Spark Plasma Sintering (SPS) is an advanced technique utilized for the rapid densification of polycrystalline ceramics, including doped this compound. researchgate.netmq.edu.au This method is attractive for obtaining high-density ceramics at faster sintering rates compared to conventional methods. researchgate.netmq.edu.au

SPS has been successfully applied to fabricate doped this compound ceramics, such as cerium- and yttrium-doped this compound (BaZr₀.₇Ce₀.₂Y₀.₁O₃₋δ), achieving high relative densities exceeding 98%. researchgate.netmq.edu.au SPS typically results in dense, fine-grained microstructures, and nearly full density has been reported in some studies. researchgate.net For instance, BaZr₀.₇Ce₀.₂Y₀.₁O₃₋δ ceramics with a relative density as high as 99.7% were prepared by SPS at 1550 °C for 5 minutes under an applied pressure of 80 MPa. researchgate.net

While SPS offers advantages in achieving high density and fine grain sizes, which can be beneficial for properties like bulk conductivity, it requires complex equipment and can be costly. researchgate.netclemson.edu Samples prepared by SPS often exhibit high bulk conductivities but comparatively smaller grain boundary conductivities, potentially influenced by the presence of minor phases. researchgate.net Optimization of SPS process parameters is crucial to enhance grain growth and electrical conductivity in proton-conducting ceramics like doped this compound. researchgate.net

Data on the density achieved using SPS for doped this compound is presented below:

MaterialSintering Temperature (°C)Sintering TimeApplied Pressure (MPa)Relative Density (%)Source
BaZr₀.₇Ce₀.₂Y₀.₁O₃₋δ15505 min8099.7 researchgate.net
BaZr₀.₇Ce₀.₂Y₀.₁O₃₋δNot specifiedNot specifiedNot specified> 98 researchgate.netmq.edu.au

Thin Film Deposition Methods for this compound Materials

Various techniques are employed for depositing thin films of this compound and its doped variants, particularly for applications in areas like solid oxide fuel cells and microelectronics mdpi.comresearchgate.net. These methods allow for control over film microstructure and properties.

Pulsed Laser Deposition (PLD) of this compound Films

Pulsed Laser Deposition (PLD) is a frequently used technique for fabricating this compound-based thin films, including yttrium-doped this compound (BZY) mdpi.comresearchgate.netresearchgate.net. PLD allows for the growth of highly textured and epitaxially oriented films, which can exhibit enhanced electrical properties compared to bulk materials mdpi.comnih.gov. For instance, yttrium-doped this compound films deposited by PLD on MgO and Al2O3 substrates have shown significantly higher proton conductivity than their bulk counterparts mdpi.com. The substrate temperature during deposition is a critical parameter influencing the film's crystallinity and microstructure mdpi.commdpi.com. Studies have shown that a substrate temperature of around 600 °C can be suitable for forming films with preferred orientation mdpi.com. PLD can result in films with nanocolumnar growth and high crystallinity mdpi.com.

Atomic Layer Deposition (ALD) for Controlled this compound Film Growth

Atomic Layer Deposition (ALD) is a chemical method utilized for growing thin films of this compound materials mdpi.comresearchgate.net. ALD offers precise control over film thickness and composition at the atomic level google.com. This technique is considered attractive for fabricating dense doped this compound films at relatively low temperatures aip.org. Research on yttrium-doped this compound films deposited by ALD has investigated the influence of factors like barium content on conductivity, finding that stoichiometric barium content can lead to the highest conductivity mdpi.com. Precursors used in ALD for this compound include bis-(propyltetramethylcyclopentadienyl) barium, tetrakis-(dimethylamido) zirconium, and tris-(methylcyclopentadienyl) yttrium, with distilled water often used as the oxidant aip.org. Contamination, such as fluorine from O-rings in the deposition chamber, can significantly affect the ionic conductivity of ALD-fabricated films, highlighting the importance of using appropriate equipment like all-metal sealed chambers to prevent such issues aip.orgiaea.org.

RF-Sputtering and Chemical Vapor Deposition of this compound

RF-Sputtering is another method employed for depositing this compound thin films mdpi.comresearchgate.net. This technique involves eroding material from a this compound target using radio-frequency power and depositing it onto a substrate attelements.comnanochemazone.com. RF-sputtering can produce films with a pure perovskite phase and uniform microstructure aip.org. The properties of sputtered films can be influenced by parameters such as the oxygen mixing ratio during the process aip.orgresearchgate.net. This compound sputtering targets are commercially available in various purities and forms attelements.comnanochemazone.comnanografi.comamericanelements.comaemdeposition.com.

Chemical Vapor Deposition (CVD) is also mentioned as a method for producing this compound, particularly in the context of synthesizing powders for sputtering targets attelements.com. While the search results provide less detail on the direct CVD of this compound films compared to PLD and ALD, it is recognized as a technique for thin film deposition nanochemazone.comamericanelements.comsputtertargets.net.

Other deposition techniques reported for barium cerate-zirconate thin films include electron-beam deposition, powder aerosol deposition (PAD), and spray deposition mdpi.comresearchgate.net. Electron-beam vapor deposition has been used to form dense microstructures of barium zirconates, with deposition temperature influencing crystal growth mdpi.com. Chemical solution deposition (CSD), such as sol-gel spin coating, combined with rapid thermal processing (RTP) is also explored as a cost-effective method for fabricating dense this compound thin films at lower temperatures researchgate.netntu.edu.sg.

Strategies for Enhanced Densification of this compound Ceramics

Achieving high density in this compound ceramics is challenging due to their refractory nature, often requiring sintering temperatures above 1600 °C rsc.orgmdpi.com. High sintering temperatures can lead to undesirable effects like barium evaporation and the formation of resistive grain boundaries rsc.orgmdpi.com. Therefore, strategies to enhance densification at lower temperatures are actively researched.

Role of Sintering Aids in this compound Densification

Sintering aids are commonly used to facilitate the densification of this compound ceramics at reduced temperatures mdpi.comresearchgate.net. These additives can promote liquid phase sintering, which enhances mass transport and particle rearrangement mdpi.com. Transition metal oxides like ZnO and NiO have been identified as effective sintering aids for doped this compound researchgate.netcaltech.edupsu.edu. The addition of ZnO, for example, has enabled the sintering of yttrium-doped this compound to over 93% theoretical density at temperatures around 1300 °C researchgate.netcaltech.edu. NiO has also been shown to accelerate the formation of the perovskite phase and promote densification at relatively lower temperatures (e.g., 1350 °C) through a solid-state reactive sintering process psu.edursc.org. While sintering aids improve densification, their presence, particularly at grain boundaries, can sometimes negatively impact the ionic conductivity of the resulting ceramics mdpi.comresearchgate.net. The type and concentration of the sintering aid, as well as the incorporation technique and sintering profile, influence the extent of densification and the material's electrical properties mdpi.com. Combinations of sintering aids, such as CuO-Bi2O3, have also been explored to lower sintering temperatures and improve ionic conductivity mdpi.com.

Microstructural Tuning via Sintering Protocols

Microstructural control is crucial for optimizing the properties of this compound ceramics. Sintering protocols, including temperature and time, play a significant role in determining the grain size and density of the material mdpi.comresearchgate.net. High sintering temperatures generally promote grain growth and better formation of grain boundaries, but as mentioned, can also lead to barium evaporation and grain boundary issues rsc.orgmdpi.commdpi.com. Strategies to mitigate barium evaporation during high-temperature sintering include using sacrificial barium-containing powders or pellets in the sintering setup or employing an excess barium strategy in the starting composition mdpi.commdpi.com.

Novel processing routes like cold sintering combined with thermal post-treatments are being explored to achieve high densification at significantly lower temperatures (e.g., 350 °C) rsc.org. Cold sintering, a pressure- and liquid-assisted process, allows for low-temperature consolidation, with subsequent thermal treatment used to recover the desired perovskite phase and tune grain boundary properties rsc.org. This approach aims to overcome the challenge of simultaneously achieving fine microstructures and high protonic conductivity in this compound ceramics rsc.org. The densification behavior during cold sintering can involve reactions with the liquid phase and the formation of intermediate phases rsc.org.

Structural and Microstructural Characterization Research of Barium Zirconate

Crystallographic Analysis of Barium Zirconate Perovskite Structure

The crystal structure of this compound is fundamentally a perovskite structure with the general formula ABO₃. In BaZrO₃, Barium (Ba) occupies the A-site, Zirconium (Zr) occupies the B-site, and Oxygen (O) occupies the X-site. The ideal perovskite structure is cubic, and this compound is widely reported to exhibit a cubic structure over a broad temperature range acs.orgcurtin.edu.au. However, detailed crystallographic analysis using diffraction techniques provides deeper insights into its phase purity, lattice parameters, and potential deviations from the ideal structure.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phases present in this compound samples and to determine their lattice parameters. XRD patterns of BaZrO₃ typically confirm the formation of a single-phase perovskite structure with cubic symmetry kyushu-u.ac.jpresearchgate.netijprse.commdpi.com. Studies utilizing XRD have indexed the diffraction peaks to the cubic perovskite phase, often referencing standard crystallographic databases acs.org.

Research findings from XRD analysis consistently show that pure this compound synthesizes into a cubic structure. For instance, studies on undoped and yttrium-doped this compound (BZY) powders and sintered samples have confirmed the cubic perovskite structure through XRD analysis kyushu-u.ac.jp. Lattice parameter calculations from XRD data provide quantitative structural information. One study on yttrium-doped this compound reported lattice parameters calculated using software like Jade 6.1, with values corrected using external standards acs.org. Another study on this compound Titanate (BZT) used Rietveld refinement of XRD data to determine lattice parameters, finding a cubic phase with a space group of Pm-3m (#221) and a lattice parameter 'a' ias.ac.in. The lattice parameter of BaZrO₃ ceramics has also been calculated from XRD data as a function of sintering temperature researchgate.net.

The lattice parameter of cubic BaZrO₃ is approximately 4.19 Å curtin.edu.au. More precise measurements from research indicate values around this figure. For example, one source lists a conventional lattice parameter 'a' of 4.21 Å for cubic BaZrO₃ materialsproject.org. Another study on yttrium-doped this compound thin films reported lattice parameters for the cubic phase, with values around 4.2436 nm for undoped BaZrO₃ and increasing slightly with yttrium doping mdpi.com.

Interactive Table 1: Selected Lattice Parameter Data for Cubic BaZrO₃ from XRD Studies

Composition (Nominal)Lattice Parameter (Å)Method/NotesSource
Undoped BaZrO₃~4.19General value curtin.edu.au
Undoped BaZrO₃4.21Conventional lattice materialsproject.org
Undoped BaZrO₃4.2436 nm (4.2436 Å)Thin film, Le Bail method refinement mdpi.com
Ba(Zr₀.₅Ti₀.₅)O₃ (BZT)4.0980Rietveld refinement, cubic Pm-3m (#221) ias.ac.in
Undoped BaZrO₃4.18Wet chemical auto-combustion, calcined 900°C mdpi.com

XRD is also used to estimate crystallite size using methods like the Scherrer formula mdpi.comias.ac.in. For instance, a study on BZT ceramics determined an average crystallite size of 79.2 nm for a sample sintered at 1350 °C ias.ac.in. Another study on BaZrO₃ powder prepared by wet chemical auto-combustion found an average crystallite size of 17.68 nm after calcination at 800 °C mdpi.com.

Neutron Diffraction Studies for Atomic Structure Refinement and Local Ordering

Neutron diffraction is a powerful technique that complements XRD, particularly for studying the positions of light atoms like oxygen and investigating local structural distortions and atomic ordering that might not be apparent from average structure analysis by XRD alone aip.org. While conventional diffraction techniques, including both X-ray and neutron powder diffraction, generally indicate a cubic structure for BaZrO₃ down to very low temperatures, theoretical calculations based on density functional theory (DFT) have often predicted structural instabilities related to antiferrodistortive transitions involving rotations of the ZrO₆ octahedra acs.orgaps.orgcurtin.edu.auaps.org.

Neutron diffraction studies have been employed to investigate these discrepancies between experimental observations and theoretical predictions regarding the ground state structure of BaZrO₃ acs.orgaps.org. These studies aim to refine the atomic structure and explore the possibility of local ordering or correlated atomic displacements that deviate from the ideal cubic symmetry chalmers.se.

Research using neutron scattering, including inelastic neutron scattering, has investigated the temperature dependence of phonon modes in BaZrO₃, particularly the soft phonon mode at the R-point of the Brillouin zone, which is associated with antiphase tilts of oxygen octahedra aps.org. While some experimental results from neutron diffraction on powder samples support the cubic structure down to low temperatures, other studies combining electron diffraction with total neutron scattering on ceramic samples have suggested structural changes below certain temperatures associated with the onset of correlated octahedra tilts aps.org.

Neutron diffraction, combined with techniques like Pair Distribution Function (PDF) analysis, allows for the investigation of both long-range atomic order (from Bragg peaks) and local deviations from this order (from diffuse scattering) aip.org. This is particularly useful for understanding the local environment around dopant atoms and protons in doped this compound, which is relevant for its proton conductivity researchgate.netrsc.org.

Microscopic and Morphological Investigations of this compound Materials

Microscopic and morphological investigations provide crucial information about the surface features, grain structure, and nanoscale characteristics of this compound materials, which significantly influence their physical and chemical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Analysis

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and analyze the grain structure of this compound ceramics and powders. SEM images reveal details about particle shape, size, agglomeration, grain boundaries, and porosity kyushu-u.ac.jpijprse.commdpi.comrsc.orgnih.govmdpi.comsci-hub.seuliege.be.

Studies on sintered this compound samples using SEM show varying microstructures depending on synthesis and sintering conditions. For instance, SEM analysis of yttrium-doped this compound (BZY) sintered at high temperatures has shown surfaces with grains and pores kyushu-u.ac.jp. The size of primary grains in BZY powder samples can range from 0.1 to 1.0 μm, with sintered samples exhibiting grain sizes of approximately 0.5-1.0 μm kyushu-u.ac.jp.

SEM is also used to study the effect of doping and processing parameters on grain growth and morphology. In this compound Titanate (BZT) ceramics, FE-SEM analysis has shown that grain size can be influenced by the concentration of dopants like zirconium rsc.org. The grain size can initially increase and then decrease with increasing dopant concentration rsc.org. SEM micrographs of sintered BZT ceramics reveal homogenous morphologies and well-formed grain structures rsc.org.

The density and microstructure observed by SEM are closely related to the sintering process. Studies have used SEM to examine polished cross-sections of sintered BaZrO₃ pellets, showing how densification and porosity evolve with sintering temperature uliege.be. Limited grain growth can also be observed in doped this compound samples sintered at high temperatures, with average grain sizes in the micrometer range sci-hub.se. SEM is also used to identify secondary phases and features with different morphologies within the microstructure sci-hub.se.

Interactive Table 2: Selected Grain Size Data for this compound Materials from SEM Studies

MaterialSintering Temperature (°C)Average Grain Size (µm)NotesSource
Y-doped BaZrO₃ (BZY10)16500.5 - 1.0Sintered surface kyushu-u.ac.jp
Y-doped BaZrO₃ (BZY20)16001.4Fracture surface, limited grain growth sci-hub.se
Ba(Zr₀.₅Ti₀.₅)O₃ (BZT)13500.0792 (79.2 nm)Estimated by Scherrer formula (XRD) ias.ac.in
This compound Titanate-Varies with compositionFE-SEM analysis, range from ~27 nm to ~53 nm rsc.org
Mn-doped this compound1400Decreased with Mn contentSEM images, from ~75 µm to ~5 µm mdpi.com
Undoped BaZrO₃ (Sintered)1500Significant poresPolished cross-section uliege.be

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features and Defects

Transmission Electron Microscopy (TEM), including Scanning Transmission Electron Microscopy (STEM), provides higher resolution imaging capabilities compared to SEM, allowing for the investigation of nanoscale structural features, defects, and interfaces in this compound materials nih.govacs.orgnih.govacs.orgaip.org. TEM can reveal details about the crystal lattice, dislocations, stacking faults, and the structure of grain boundaries at the atomic level.

TEM has been used to examine the cross-sectional morphology of this compound thin films, confirming their epitaxial growth and revealing differences in crystal structures at interfaces aip.org. Electron diffraction patterns obtained during TEM analysis can provide information about the crystallographic orientation and phase purity of nanoscale regions aip.org.

Defects such as stacking faults and dislocations in this compound-type perovskites have been characterized using TEM and high-resolution STEM acs.org. These defects can influence the material's properties, including ionic conductivity acs.org. TEM images can directly show the contrast associated with stacking faults within the grains acs.org.

STEM, combined with techniques like Electron Energy Loss Spectroscopy (EELS), can provide elemental and chemical information at the nanoscale, allowing for the study of dopant segregation and defect association at grain boundaries and interfaces acs.orgnih.gov. Research has shown a correlation between interface structural defects observed by STEM and the electrochemical activity in doped this compound films acs.orgnih.gov.

Advanced Scanning Probe Microscopy (SPM) Techniques in this compound Research

Advanced Scanning Probe Microscopy (SPM) techniques offer the ability to probe the surface properties of materials at the nanoscale, providing information beyond just topography. Techniques such as Piezo Force Microscopy (PFM) and Electrochemical Strain Microscopy (ESM) have been applied in this compound research, particularly on thin films and doped compositions acs.orgnih.govresearchgate.netresearchgate.net.

SPM techniques utilize a sharp mechanical probe to interact with the sample surface, allowing for high-resolution morphological analysis and providing information on intrinsic properties like electrical and electromechanical responses ufop.br.

In the context of this compound, SPM techniques have been used to investigate local electrochemical activity and nanoscale polarization. Electrochemical Strain Microscopy (ESM) has been employed to detect electrochemical activity in doped this compound films with nanoscale resolution, allowing for the visualization of interfacial activity acs.orgnih.gov. These studies have correlated local electrochemical behavior with structural defects observed by TEM acs.orgnih.gov.

Piezo Force Microscopy (PFM) has been used to investigate nanoscale ferroelectric behavior in this compound thin films, even in compositions that are centrosymmetric in bulk form researchgate.net. PFM can reveal the presence of nanoscale polar orders, which have been attributed to defect dipoles originating from oxygen vacancies researchgate.net. PFM studies can demonstrate polarization switching at the nanoscale researchgate.net. Electrostatic Force Microscopy (EFM) can also be used to study the distribution of surface potential, providing insights into trapped charges and oxygen vacancy accumulation researchgate.net.

These advanced SPM techniques provide valuable insights into the local functional properties of this compound materials at the nanoscale, complementing the structural and morphological information obtained from diffraction and electron microscopy techniques.

Electrochemical Strain Microscopy (ESM) for Localized Electrochemical Activity

Electrochemical Strain Microscopy (ESM) is a local unconventional technique used to detect and visualize electrochemical activity in materials with nanoscale resolution. ESM has been applied to study yttrium-doped this compound (BZY) thin films to understand their surprising electric transport properties, particularly their protonic conductivity. acs.orgcnr.itnih.gov

Studies utilizing ESM in a cross-sectional setup have enabled the direct visualization of interfacial electrochemical activity in BZY films. acs.orgnih.gov The kinetics of ESM are controlled by the diffusion times of carriers, suggesting a relaxational nature. cnr.it By carefully selecting the experimental setup, the ESM signal relaxation can be related to the carrier diffusion coefficient, providing insights into the mobility of the transport process. cnr.it

Research comparing ESM results with structural studies, such as Scanning Transmission Electron Microscopy (STEM), has shown a clear correlation between conductivity and interface structural defects in BZY films. acs.orgnih.gov For instance, thinner BZY films (around 20 nm) have demonstrated higher electrochemical activity and lower activation energy of conductivity compared to thicker films (300 nm). mostwiedzy.pl This enhanced activity in thinner films has been interpreted as being related to higher mobility of proton defects, potentially caused by the presence of a misfit dislocation network formed due to lattice mismatch between the film and the substrate. acs.orgnih.govmostwiedzy.pl This misfit dislocation network is proposed to introduce a novel 2D transport phenomenon characterized by low activation energy. acs.orgnih.gov

Scanning Tunneling Electron Microscopy (STEM) for Interface and Defect Correlation

Scanning Transmission Electron Microscopy (STEM) is a powerful technique used to investigate the structural properties of materials at the atomic scale, providing insights into interfaces and defect structures. In the context of this compound, particularly yttrium-doped this compound (BZY), STEM has been employed to correlate structural defects with electrochemical properties. acs.orgnih.govacs.org

High-resolution STEM (HRSTEM) has been used to characterize stacking faults in BZY, revealing the presence of both RP-type and non-RP stacking faults. acs.org These stacking faults have been concluded to impede conductivity and are expected to influence the mechanical properties of the material. acs.org STEM, in conjunction with techniques like Energy Dispersive X-ray (EDX) analysis, can also confirm the elemental composition of this compound samples. mdpi.comscilit.comsciforum.net

Studies combining STEM with ESM have demonstrated a clear correlation between the conductivity and interface structural defects in BZY films. acs.orgnih.gov The investigation of grain boundary structure and chemistry in low-temperature processed BZCY (this compound Cerate Yttrium) using high-resolution STEM and 3D atom probe tomography (3D-APT) has been conducted to understand their impact on grain boundary conductivity. chemrxiv.org Acceptor dopant segregation to grain boundaries, driven by factors like cationic size mismatch and electrostatic effects, has been observed in sintered this compound ceramics. chemrxiv.orgcsic.es This segregation can significantly impact interfacial conductivity, as the conduction path for protons in BaZrO₃-based ceramics is across the grain boundary. chemrxiv.orgcsic.es

Vibrational Spectroscopy of this compound Systems

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are valuable tools for investigating the vibrational properties of solids, providing information about bonding, phase composition, lattice dynamics, and phase transitions in this compound systems. mdpi.comaps.orgresearchgate.netacs.orgresearchgate.netacs.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to analyze the vibrational modes and bond formations in this compound. researchgate.net It helps in revealing the bonding and phase composition of prepared samples. mdpi.com FTIR spectra of this compound typically show characteristic absorption bands corresponding to the vibrations of metal-oxygen bonds. mdpi.comscilit.comsciforum.netacs.orgresearchgate.netuliege.beaip.org

A prominent band observed in the FTIR spectra of this compound is typically found in the range of 500-700 cm⁻¹, which is ascribed to the stretching vibrations of metal-oxygen (Zr-O) octahedra, confirming the perovskite structure. mdpi.comuliege.be Specifically, a band around 520 cm⁻¹ is often attributed to the stretching vibrations of Zr-O octahedra. mdpi.com Another sharp peak around 1438-1465 cm⁻¹ can be attributed to vibrations involving Ba-O bonds. mdpi.comresearchgate.net Additional bands may appear due to the absorption of atmospheric CO₂. mdpi.com

FTIR spectroscopy can also be used to confirm that certain synthesis processes, such as wet chemical auto-combustion, result in the formation of the perovskite phase by the presence of metal-oxygen bonds in the expected wavelength range. mdpi.com Furthermore, FTIR can help confirm that processes like barium loss are not related to the formation of barium carbonate, as typical bands of the BZY phase are present in the infrared spectra. acs.org

Raman Spectroscopy for Lattice Dynamics and Phase Transition Monitoring

Raman spectroscopy is a widely used technique to study the vibrational properties and lattice dynamics of solids, including perovskite oxides like this compound. aps.orgresearchgate.netacs.orgmdpi.com It is sensitive to atomic vibrations and can provide information about structural dynamics, phase transitions, strain, defects, and disorder. researchgate.netacs.org

At ambient conditions, cubic this compound (BaZrO₃) is theoretically Raman-inactive in the first order due to its symmetry. aps.orgresearchgate.netsnu.ac.kr However, it exhibits an intense Raman spectrum with sharp features, which studies suggest are due to second-order scattering. aps.orgresearchgate.netsnu.ac.kr

Raman spectroscopy has been employed to investigate the pressure-dependent structure of BaZrO₃. Under increasing pressure, emergent first-order Raman modes appear, and their frequencies can be assigned to new crystal symmetries stabilized at higher pressures. snu.ac.kr Studies have reported pressure-induced structural phase transitions in BaZrO₃, with varying transition pressures reported in different studies, indicating transitions from the cubic to rhombohedral and/or tetragonal phases. aps.orgsnu.ac.kracs.org

Raman spectroscopy is also useful for monitoring phase transitions in this compound systems, such as the tetragonal to cubic phase transformation observed in Zr-substituted barium titanate, where Zr substitutions alter phonon dynamics and reduce Ti-site distortion. acs.org The Raman spectra display features that correlate with the progression of the phase transition, highlighting the sensitivity of this technique to dopant-driven structural changes. acs.org The persistence of Raman modes in the cubic phase of doped barium titanate can be attributed to disorder-induced first-order scattering related to local deviations from cubic symmetry. acs.org

In doped this compound, Raman spectroscopy can reveal changes in Zr-O vibration modes within the ZrO₆ octahedron, indicating different distributions of Raman peaks depending on factors like film thickness. acs.org The presence of peaks not typically seen in pure BaZrO₃ but present in doped samples can be attributed to local structural changes induced by the dopant, such as yttrium doping, which distorts the short-range symmetry of the cubic structure. acs.org Stress-induced changes, such as tensile stress, can lead to phonon softening with lower Zr-O stretching vibration energy, as observed by Raman spectroscopy in yttrium-doped this compound thin films. acs.org

Raman studies can also corroborate the presence of a single phase or secondary phases in samples and have been used in conjunction with TGA to confirm the stability of crystalline phases after thermal treatments. researchgate.netresearchgate.net

Thermal Analysis Techniques in this compound Material Science

Thermal analysis techniques are essential for understanding the thermal behavior of this compound, including decomposition processes, thermal stability, and phase transformations.

Thermogravimetric Analysis (TGA) for Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides valuable information about decomposition processes, thermal stability, and the presence of volatile components. uliege.beresearchgate.netlew.rouliege.beresearchgate.net

TGA is frequently used to assess the thermal stability of this compound powders and ceramics. researchgate.netresearchgate.net Studies have shown that this compound ceramics substituted with zirconium can be stable up to temperatures of 800 °C, although stability can be affected by factors such as the partial pressure of water. researchgate.net TGA can reveal weight loss steps corresponding to the elimination of adsorbed water, hydroxyl groups, and the decomposition of residual organic components or unreacted precursors like barium carbonate or barium nitrate (B79036) depending on the synthesis route. uliege.belew.rouliege.be

For instance, in the synthesis of this compound powders, TGA can track the thermal decomposition of precursor gels, showing distinct weight loss steps associated with the removal of moisture and the pyrolysis of organic groups. lew.ro The formation of crystalline this compound can occur after these decomposition steps, often at temperatures below 900 °C for methods like sol-gel. lew.ro

TGA is also used to study the decomposition of unreacted starting materials. For example, in solid-state reactions involving barium carbonate and zirconia, TGA can indicate the temperature range where the reaction between unreacted barium carbonate and zirconia takes place to form this compound. uliege.belew.ro The decomposition of barium carbonate typically occurs at elevated temperatures, contributing to the final formation of BaZrO₃. uliege.belew.ro

Furthermore, TGA can be used to evaluate the chemical stability of this compound-based materials in various atmospheres, such as those containing CO₂ and H₂O, which are relevant for applications like solid oxide fuel cells. researchgate.netuva.nl While this compound is generally robust against CO₂ attack at high temperatures, some doped compositions or synthesis methods might be susceptible to surface degradation in ambient conditions, which can be monitored by TGA through weight loss associated with the formation of decomposition products like barium carbonate. researchgate.netuva.nl

TGA results are often correlated with other characterization techniques, such as Raman spectroscopy, to confirm the stability of the crystalline phases before and after thermal treatments. researchgate.net Thermal analysis techniques, including TGA and dilatometry, are also used to monitor the reactions leading to the sintering of this compound pellets and to assess their densification behavior. uliege.beuliege.beresearchgate.net

Differential Thermal Analysis (DTA) for Thermal Event Characterization

Differential Thermal Analysis (DTA) is a valuable technique for characterizing the thermal events that occur during the synthesis and processing of this compound. By monitoring the temperature difference between a sample and a reference material as they are heated or cooled, DTA can identify phase transitions, decomposition reactions, and other thermal phenomena. researchgate.netpsu.edu

Studies employing DTA on this compound precursors and synthesized powders have revealed key thermal events associated with its formation. For instance, DTA coupled with thermogravimetric analysis (TGA) on a mixture of barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂) powders, common starting materials for solid-state synthesis, shows distinct peaks corresponding to various reactions. Endothermic peaks are often observed, indicating processes that absorb heat, such as dehydration or decomposition. researchgate.netpsu.edumdpi.com

Research on the thermal decomposition of precursors like dried gels obtained from sol-gel methods also utilizes DTA. These analyses help in determining appropriate calcination temperatures required to obtain the desired perovskite BaZrO₃ phase. For example, DTA/TGA results have shown that the crystallization of BaZrO₃ from amorphous gels can start at temperatures around 500°C and be completed by 900°C, depending on the synthesis route and precursors used. lew.ro The decomposition of organic compounds and the formation of intermediate phases like barium carbonate and zirconia can be identified by specific exothermic and endothermic peaks in the DTA curves. mdpi.comnih.gov

In one study investigating the synthesis of this compound powders using a combustion technique, TGA-DTA curves for a mixture of BaCO₃ and ZrO₂ powder exhibited endothermic peaks in the range of 25–220°C, attributed to the melting of urea (B33335) used in the process. researchgate.net Further endothermic peaks at higher temperatures (e.g., 236°C, 333°C, and 427°C) were linked to weight loss events, and small endothermic peaks at 499°C and 636°C were also noted. researchgate.net

Another study focusing on this compound titanate (BZT), a solid solution involving this compound, prepared by a sol-gel method, utilized TG-DTA to monitor the decomposition of precursors. scientific.net The analysis revealed the thermal disintegration of polymeric dried gels and the primary synthesis of the material. mdpi.com

DTA is also employed to study phase transformations in precursor materials like barium carbonate, which exhibits endothermic peaks corresponding to its phase transformations from orthorhombic to hexagonal and then to cubic structures at around 820°C and 970°C, respectively. psu.edu Higher temperature endothermic peaks (e.g., 1155°C and 1305°C) are associated with the decomposition of BaCO₃ into BaO and CO₂. psu.edu The correlation between DTA results and techniques like XRD is crucial for confirming the formation of the pure cubic perovskite BaZrO₃ phase at specific temperatures. researchgate.net

The presence and nature of thermal events observed in DTA are influenced by factors such as the synthesis method, the type of precursors, and the heating rate. Analysis of these thermal signatures provides critical information for optimizing synthesis parameters to achieve phase-pure and crystalline this compound with desired microstructural characteristics.

Here is a table summarizing some typical thermal events observed in DTA of this compound precursors:

Temperature Range (°C)Thermal Event TypeSuggested Reaction/ProcessSource(s)
25–200EndothermicDehydration of dried gels mdpi.com
25–220EndothermicMelting of urea (in combustion synthesis) researchgate.net
200–650Mass LossThermal disintegration of polymeric gels, emission of CO₂, solvents, organics, primary synthesis mdpi.com
~330, 380ExothermicOxidizing combustion of organics, formation of BaCO₃ and ZrO₂ nih.gov
418–900Sluggish Mass LossReaction between BaCO₃ and ZrO₂ to form BaZrO₃ nih.gov
~500ExothermicCrystallization of BaZrO₃ (from amorphous gel) lew.ro
~800EndothermicBaCO₃ orthorhombic to hexagonal phase transition researchgate.net
~900ExothermicCrystallization of BaZrO₃ (completion) lew.ro
~970EndothermicBaCO₃ hexagonal to cubic phase transition psu.eduresearchgate.net
1155, 1305EndothermicDecomposition of BaCO₃ into BaO and CO₂ psu.edu

Defect Chemistry and Non Stoichiometry in Barium Zirconate

Formation Mechanisms of Oxygen Vacancies in Barium Zirconate

Oxygen vacancies () are the primary charge compensating defects introduced in this compound when it is doped with lower-valent cations on the B-site (Zr⁴⁺) mdpi.comacs.orgchalmers.se. For instance, substituting Zr⁴⁺ with a trivalent dopant like Y³⁺ () leads to the formation of oxygen vacancies to maintain charge neutrality. The general reaction can be represented as:

In terms of Kroger-Vink notation, the substitution of a Zr⁴⁺ ion by a trivalent dopant M³⁺ () results in the formation of an oxygen vacancy () for charge compensation:

where represents a trivalent dopant on a zirconium site with a single negative effective charge, is a doubly positively charged oxygen vacancy, and is an oxygen ion on its regular lattice site with a neutral effective charge. This mechanism is essential for enabling subsequent proton incorporation mdpi.comacs.orgchemrxiv.org. Oxygen vacancies can also form under oxygen-deficient processing conditions or during thin-film deposition at low oxygen pressures aps.org. The formation of oxygen vacancies can cause anisotropic distortions and a net contraction of the lattice researchgate.net.

Proton Defect Incorporation and Hydration Thermodynamics in Acceptor-Doped this compound

Acceptor-doped this compound incorporates protons from humid atmospheres via a hydration reaction acs.orgcore.ac.uk. This process involves water molecules reacting with oxygen vacancies to form hydroxyl ions (), which are the protonic defects researchgate.netchemrxiv.org. The hydration reaction can be written as:

This reaction shows that water molecules fill oxygen vacancies, and the liberated protons bond with lattice oxygen ions to form hydroxyl defects researchgate.netacs.org. The presence of acceptor dopants is critical for the introduction of protons into the system acs.org.

Hydrogen Solubility and Concentration in this compound Lattices

The solubility and concentration of hydrogen (in the form of protonic defects) in this compound lattices are influenced by temperature, water partial pressure, and dopant concentration chemrxiv.orgarxiv.org. Hydrogen incorporation experiments have shown that this compound can become fully saturated with hydrogen at lower temperatures, approaching theoretical hydrogen concentrations for certain dopant levels core.ac.uk. The amount of dissolved hydrogen is higher when exposed to heavy water vapor (D₂O) compared to deuterium (B1214612) gas (D₂) arxiv.orgkyushu-u.ac.jp. Studies using tritium (B154650) imaging plate techniques have shown that hydrogen concentration can be higher on the outer surface compared to the interior at lower exposure temperatures, with uniform distribution observed at higher temperatures researchgate.netresearchgate.net. The proton concentration increases with higher dopant content and lower temperature under higher water partial pressure chemrxiv.org.

Proton defect concentrations can reach significant levels depending on the type and amount of acceptor substitution rsc.orgrsc.org. For example, some multicomponent oxides based on BaZrO₃ with 50% acceptor doping in the B-site have shown proton defect concentrations up to 0.2 mol/mol rsc.orgrsc.org.

Thermodynamic Hydration Parameters and Their Dependence on Doping

The thermodynamics of hydration in this compound, including enthalpy and entropy, govern the water uptake and proton incorporation chemrxiv.orgrsc.orgresearchgate.net. The hydration reaction is generally exothermic researchgate.netmaterialsmodeling.orgresearchgate.net. The hydration enthalpy values reported for yttrium-doped this compound vary, but studies using high-resolution thermochemical methods have shown strong exothermic contributions supporting the dissociative incorporation of water researchgate.netacs.org. For BaZr₁₋ₓYₓO₃ with x = 10, 20, and 30 mol %, hydration enthalpies of -140, -158, and -157 kJ mol⁻¹, respectively, were observed at 400 °C researchgate.netacs.org.

While some studies suggest that thermodynamic hydration parameters are independent of dopant concentration core.ac.uk, others indicate a dependence on defect concentration and composition rsc.orgrsc.org. Trapping of protons can make the hydration reaction more exothermic and decrease the hydration entropy rsc.org. Conversely, trapping of oxygen vacancies can make hydration less favorable due to the higher stability of bound vacancies rsc.org. The hydration enthalpy and entropy for yttrium-doped this compound-cerate have shown an unusual non-monotonic dependence on dopant content rsc.org. At higher temperatures, hydration parameters may not differ significantly from reference yttrium-doped this compound, but at lower temperatures, they can be more negative, indicating a more exothermic proton incorporation process rsc.orgrsc.org.

Here is a sample data table based on reported hydration enthalpy values:

Composition (BaZr₁₋ₓYₓO₃)Y Content (mol %)Temperature (°C)Hydration Enthalpy (kJ/mol)Source
BaZr₀.₉Y₀.₁O₃10400-140 researchgate.netacs.org
BaZr₀.₈Y₀.₂O₃20400-158 researchgate.netacs.org
BaZr₀.₇Y₀.₃O₃30400-157 researchgate.netacs.org
BaZrO₃:Sc20N/A-87 chemrxiv.org
BaZrO₃:Sc40N/A-112 chemrxiv.org
BaZrO₃:Y20N/A-96 researchgate.net

Note: N/A indicates that a specific temperature for the enthalpy value was not explicitly mentioned in the source snippet, though the measurements were conducted at elevated temperatures.

Impact of Acceptor Doping on Defect Concentrations and Equilibrium

Acceptor doping is intentionally introduced to create oxygen vacancies, which are prerequisites for proton incorporation mdpi.comchalmers.se. The type and concentration of the dopant significantly influence the defect chemistry and the equilibrium concentrations of various defects acs.orgresearchgate.net.

Influence of Dopant Type and Concentration on this compound Defect Chemistry

The type and concentration of the acceptor dopant affect the concentration of oxygen vacancies and subsequently the potential for proton uptake mdpi.comchemrxiv.org. Doping at the B site with a lower valency ion introduces charge-compensating oxygen vacancies acs.org. The proton concentration generally increases with higher dopant content chemrxiv.org. Different dopants have varying effects on proton concentration and conductivity researchgate.netrsc.org. For example, dopants like Yb, Tm, Er, Y, and Ho have been shown to result in both high proton concentration and high conductivity researchgate.netrsc.orgcore.ac.uk. Scandium (Sc)-doped this compound, while exhibiting high proton concentration, can show relatively lower conductivity and lattice change upon hydration compared to other dopants like Y researchgate.netrsc.org. This suggests that conductivity is strongly related to lattice expansion resulting from hydration, not solely proton concentration rsc.org. The ionic radius of the dopant also plays a critical role in stability, sinterability, and proton conductivity mit.edu. Dopants with an ionic radius close to 0.9 Å, such as Y and Yb, often exhibit high proton conductivity researchgate.netmit.edu.

The concentration of acceptor dopants influences the average proton mobility. At low concentrations, acceptors can trap protons, decreasing mobility. However, at higher concentrations, dopants can form nanoscale percolation pathways with lower proton migration energies, leading to increased proton mobility and conductivity nih.gov.

Dopant-Proton Association and Trapping Effects in this compound

A significant aspect of defect chemistry in acceptor-doped this compound is the interaction between negatively charged dopant ions and positively charged protonic defects () researchgate.netrsc.org. This electrostatic attraction leads to the association or trapping of protons near dopant sites researchgate.netresearchgate.netrsc.org.

Proton trapping by immobile dopants can impede proton transport and reduce macroscopic conductivity, particularly at lower temperatures researchgate.netcore.ac.uk. Studies have shown that protons must overcome an association energy with the dopant, in addition to a general activation energy, for long-range transport researchgate.netcaltech.edu. For yttrium-doped this compound, a proton-dopant association energy of 29 kJ mol⁻¹ has been reported researchgate.netcaltech.edu. The strength and range of this attractive interaction vary depending on the dopant researchgate.net.

The presence of oxygen vacancies can also influence trapping near dopant defects acs.org. While oxygen vacancies are necessary for proton incorporation, their location relative to the dopant can affect local trapping energies acs.org. For instance, in aluminum- and scandium-doped this compound, the dopant nearest neighbor oxygen vacancy is particularly significant acs.org. In the yttrium-doped system, both nearest and second nearest neighbor oxygen vacancies can be relevant acs.org.

At typical doping levels, protons tend to reside mainly around Y dopants due to this electrostatic attraction rsc.org. However, the proton conduction behavior at higher doping levels may differ from the simple trapping-detrapping mechanism applicable to dilute doping. Protons may preferentially migrate along a three-dimensional network of dopants without necessarily detrapping from individual dopant sites rsc.org. This preferential conduction along dopant pathways can moderate the strong trapping effect of dense dopants, leading to only a minor reduction in proton diffusivity and mobility in highly doped materials rsc.org.

The interaction between ionic defects, including proton-dopant association and vacancy-dopant association, significantly influences the hydration equilibrium and proton diffusivity rsc.orgrsc.org. The magnitude of these interactions depends on the concentration of the defects rsc.org.

Cation Vacancies and Diffusion Phenomena in this compound (A-site and B-site)

Cation vacancies are point defects that significantly influence diffusion processes in BaZrO₃. In the perovskite structure, these vacancies can occur on either the A-site (Ba²⁺) or the B-site (Zr⁴⁺). The formation and migration of these vacancies dictate cation diffusion, which is critical for processes like sintering, grain growth, and long-term material stability under electrochemical operation.

Studies on cation diffusion in BaZrO₃ have utilized techniques such as tracer diffusion experiments with Secondary Ion Mass Spectrometry (SIMS) and Electron Probe Microanalysis (EPMA). d-nb.inforsc.org These experiments provide insights into both bulk (lattice) diffusion and grain boundary diffusion.

A-site (Ba) Vacancies and Diffusion: A-site non-stoichiometry, specifically barium deficiency, has been investigated in doped this compound. In yttrium-doped BaZrO₃ (Ba₁₋ₓZr₀.₈Y₀.₂O₃₋δ), the perovskite phase can tolerate barium deficiency up to a certain extent (e.g., x = 0.06), accommodating this non-stoichiometry by incorporating yttrium on the A-site. scispace.comrsc.orgrsc.org This dopant partitioning can lead to a decrease in the lattice constant and negatively impact proton conductivity. scispace.comrsc.orgrsc.org First-principles calculations suggest that A-site vacancies can promote B-site diffusion. d-nb.info The energy barrier for A-site cation bulk diffusion in BaZrO₃ has been calculated, and surface diffusion has been found to have a significantly lower energy barrier compared to bulk diffusion, suggesting potentially rapid cation diffusion at low temperatures in nanomaterials. x-mol.netacs.orgacs.org The lower mobility of Ba compared to Sr in their respective zirconates explains the higher proportion of A-site vacancies observed in BaZrO₃ nanoparticles during formation. x-mol.netacs.orgacs.org

B-site (Zr) Vacancies and Diffusion: B-site cation inter-diffusion, specifically of Zr, has been studied in yttrium-substituted BaZrO₃ at elevated temperatures. d-nb.info Tracer diffusion experiments have determined the activation energies for Zr tracer diffusion in BaZrO₃. d-nb.inforsc.orgmdpi.com Lattice diffusion of Zr⁴⁺ is suggested to occur via both A-site and B-site vacancies. mdpi.com Grain boundary diffusion coefficients for both Ba and Zr have been found to be several orders of magnitude higher than their corresponding bulk diffusion coefficients. d-nb.inforsc.orgmdpi.com This enhanced grain boundary diffusion is attributed to higher concentrations of cation vacancies in the space-charge layers at the boundaries. d-nb.info Despite cation diffusion occurring, studies suggest that yttrium-substituted this compound electrolytes are relatively stable against degradation related to B-site cation diffusion. d-nb.info

Data on activation energies for lattice diffusion of Ba²⁺ and Zr⁴⁺ in polycrystalline BaZrO₃ have been reported from tracer diffusion experiments. rsc.org

CationTemperature Range (°C)Activation Energy (kJ/mol)Activation Energy (eV)Diffusion Mechanism
Ba²⁺1015–1200395 ± 44~4.1 d-nb.infoLattice diffusion
Zr⁴⁺1300–1500435 ± 67~4.5 d-nb.infoLattice diffusion (via A- and B-site vacancies) mdpi.com

Note: Conversion from kJ/mol to eV uses 1 eV ≈ 96.485 kJ/mol.

Influence of Processing Conditions on Defect Structures in this compound

Processing conditions, such as synthesis method, sintering temperature, time, and atmosphere, significantly influence the resulting defect structures, microstructure, and properties of this compound.

Synthesis Method: Different synthesis routes, including solid-state reactions, sol-gel processing, chemical vapor deposition, and precipitation in aqueous basic solutions, can affect the purity, particle size, and initial defect concentrations in BaZrO₃ powders. attelements.comuliege.be For instance, precipitation in highly basic aqueous solutions can yield well-crystallized stoichiometric BaZrO₃ powder at relatively low temperatures. uliege.be

Atmosphere: The annealing atmosphere, particularly the partial pressure of oxygen (pO₂), can influence cation vacancy concentrations and diffusion coefficients. d-nb.infoacs.org Studies have shown that inter-diffusion coefficients can be systematically higher in a reducing atmosphere compared to an oxidizing atmosphere. d-nb.info

Non-Stoichiometry Control: Precisely controlling the cation stoichiometry during synthesis is critical. Barium deficiency, for example, can be controlled through chemical solution approaches. scispace.comrsc.orgrsc.org Excess barium during sintering has been found to be essential for attaining reproducible proton conductivity in well-densified yttrium-doped BaZrO₃ samples. researchgate.net

Doping: Acceptor doping, such as with yttrium, is commonly used to introduce oxygen vacancies, which are necessary for proton conduction in humid atmospheres. researchgate.netmostwiedzy.pl The choice of dopant and its concentration influence the defect chemistry, including dopant partitioning between A and B sites, and can impact conductivity due to factors like dopant-defect association and changes in grain boundary properties. researchgate.netscispace.comrsc.orgrsc.orgrsc.orgmdpi.comchemrxiv.orgcore.ac.ukresearchgate.netsemanticscholar.org The tendency of dopant cations to occupy A-sites can increase with increasing barium deficiency. mdpi.comresearchgate.net

The interplay between processing conditions and defect structures is complex, and optimizing processing is crucial for controlling the defect chemistry and achieving desired properties in this compound materials for various applications.

Transport Phenomena and Conduction Mechanisms in Barium Zirconate

Protonic Conduction Mechanisms in Barium Zirconate

Protonic conduction in perovskite oxides like this compound occurs via a Grotthuss-like mechanism, involving a sequence of reorientation and hopping steps of the protonic defects (OH•O, where the proton is associated with a lattice oxygen). researchgate.net

Atomic-Scale Proton Migration Pathways and Energy Barriers

The movement of protons at the atomic scale involves overcoming energy barriers associated with changes in their local environment. These pathways and barriers are significantly influenced by the crystal structure and the presence of dopants.

Reorientation and Intra-octahedral Hopping of Protons

The protonic defect can be visualized as a proton bound to a lattice oxygen, forming a hydroxyl-like species (OH•O). Proton migration involves two primary localized motions: reorientation and intra-octahedral hopping. arxiv.orgresearchgate.netacs.org Reorientation involves the rotation of the O-H bond around the B-O-B axis containing the oxygen atom, typically by approximately 90°. arxiv.org Intra-octahedral hopping refers to the proton jumping from one oxygen site to another within the same oxygen octahedron surrounding a B-site cation (Zr or dopant). arxiv.org

Studies using density functional theory (DFT) calculations have investigated the energy barriers for these processes in yttrium-doped this compound (BZY). For undoped BaZrO₃, the calculated energy barriers for proton rotation and migration are reported as 0.18 eV and 0.66 eV, respectively. mdpi.comsemanticscholar.org Yttrium doping effectively reduces these energy barriers. mdpi.comsemanticscholar.org For instance, in BZY with varying yttrium content (x), the energy barriers for reorientation and intra-octahedral hopping vary. mdpi.comsemanticscholar.org

Here is a table summarizing calculated energy barriers for proton reorientation and intra-octahedral hopping in BZY with different yttrium contents:

Yttrium Content (x)Reorientation Energy Barrier (eV)Intra-octahedral Hopping Energy Barrier (eV)Source
00.180.66 mdpi.comsemanticscholar.org
0.0370.160.22 mdpi.comsemanticscholar.org
0.0740.210.19 mdpi.comsemanticscholar.org
0.1480.140.05 mdpi.comsemanticscholar.org
0.220.230.05 mdpi.comsemanticscholar.org

These calculations suggest that intra-octahedral hopping can have very low energy barriers, particularly at higher doping levels. mdpi.comsemanticscholar.org Inter-octahedral hopping, where a proton moves to an oxygen site in a different octahedron, is generally reported to be unfavorable in barium perovskites. mdpi.comsemanticscholar.org

Long-Range Proton Conduction Pathways and Dopant Network Influence

Long-range proton conduction occurs through a series of coupled reorientation and hopping events, allowing protons to percolate through the material. The distribution and concentration of dopant ions significantly influence these long-range pathways. rsc.orgaip.org In doped this compound, protons tend to reside near the acceptor dopants (e.g., Y³⁺) due to attractive electrostatic interactions, a phenomenon known as proton trapping. rsc.org

At typical doping levels, protons can preferentially migrate along a three-dimensional network formed by the dopant ions. rsc.org This preferential conduction along the dopant network can moderate the strong trapping effect, leading to efficient proton transport even at relatively high doping concentrations. rsc.org The influence of the dopant on long-range conduction barriers varies depending on the dopant species and concentration. aip.org For instance, replacing Zr⁴⁺ with the larger Y³⁺ can lower long-range conduction barriers. aip.org

Two-Dimensional Transport Phenomena at Interfaces in this compound Films

In thin films of this compound, interfaces can play a crucial role in transport phenomena, potentially introducing two-dimensional (2D) transport pathways. cnr.itnih.govmdpi.com Studies on yttrium-doped this compound thin films have suggested that structural defects at the interface between the film and the substrate can correlate with enhanced conductivity. cnr.itnih.gov A misfit dislocation network formed due to lattice mismatch between the film and the substrate has been proposed to introduce novel 2D transport pathways with low activation energy. cnr.itnih.gov This suggests that interfaces can act as fast pathways for proton conduction in thin film structures. cnr.it The properties of these interfaces, including defect concentration and strain, can significantly affect the conductivity of the film. mdpi.com

Grain Boundary vs. Bulk Proton Conductivity in this compound

Studies using impedance spectroscopy have shown that the specific grain boundary conductivity in doped this compound is significantly lower than the bulk conductivity, and the activation energy for proton transport across grain boundaries is higher than that for bulk conduction. researchgate.net

Here is a table comparing typical activation energies for bulk and grain boundary proton conduction in Y-doped BaZrO₃:

Material (Yttrium Content)Bulk Activation Energy (eV)Grain Boundary Activation Energy (eV)Source
BaZr₀.₈Y₀.₂O₃₋ₓ (BYZ20)0.45 ± 0.010.71 ± 0.02 researchgate.net
BaZr₀.₉Y₀.₁O₃₋ₓ (BYZ10)0.44 ± 0.01~0.7 researchgate.net

The higher resistance at grain boundaries is a major challenge for the application of polycrystalline this compound as an electrolyte. acs.orgresearchgate.netscispace.com

Factors Governing Grain Boundary Resistance

Several factors contribute to the high grain boundary resistance in this compound. These include:

Impurities: Impurities in the precursor materials can segregate to grain boundaries, impeding proton transport. researchgate.net

Dopant Defects: The segregation of dopant ions and other defects to grain boundaries can create space charge regions with altered defect concentrations and higher energy barriers for proton migration. acs.orgresearchgate.netsintef.nodiscovery.csiro.auresearchgate.net Positively charged defects, such as protons and oxygen vacancies, can segregate at grain boundaries, leading to a positive space charge potential and a depletion of mobile protons in the adjacent space charge layer. acs.orgresearchgate.net

Inappropriate Processing Temperatures: The processing temperature, particularly during sintering, significantly influences the microstructure and grain boundary properties. researchgate.net

Chemical Composition of the Grain Boundary: The local chemical composition at the grain boundary, including deviations from stoichiometry and the presence of secondary phases, can impact proton transport. researchgate.netscispace.com Barium deficiency, for example, has been shown to have a detrimental impact on grain boundary conductivity. scispace.com

Structural Disorder: The structural disorder at the grain boundary core can lead to higher energy barriers for proton migration compared to the bulk. researchgate.net

While space charge models are commonly used to explain grain boundary resistance, fitting experimental data solely with simple space charge models can be challenging, suggesting that other factors, such as trapping effects and the width of the grain boundary core, also play a role. sintef.no

Compound Names and PubChem CIDs

Compound NameChemical FormulaPubChem CID
This compoundBaZrO₃16212444 nih.govfishersci.ca, 197132 americanelements.com, 24863952 americanelements.comsigmaaldrich.com
Yttrium OxideY₂O₃159374 loradchemical.comcenmed.comthegoodscentscompany.comcenmed.com
Cerium(IV) OxideCeO₂73963 fishersci.atfishersci.beatamanchemicals.comamericanelements.com
Gadolinium OxideGd₂O₃166796
Barium CerateBaCeO₃10193521 rsc.org
Scandium OxideSc₂O₃166823

Data Tables:

Table 1: Calculated Energy Barriers for Proton Reorientation and Intra-octahedral Hopping in BZY

Yttrium Content (x)Reorientation Energy Barrier (eV)Intra-octahedral Hopping Energy Barrier (eV)Source
00.180.66 mdpi.comsemanticscholar.org
0.0370.160.22 mdpi.comsemanticscholar.org
0.0740.210.19 mdpi.comsemanticscholar.org
0.1480.140.05 mdpi.comsemanticscholar.org
0.220.230.05 mdpi.comsemanticscholar.org

Table 2: Typical Activation Energies for Bulk and Grain Boundary Proton Conduction in Y-doped BaZrO₃

Material (Yttrium Content)Bulk Activation Energy (eV)Grain Boundary Activation Energy (eV)Source
BaZr₀.₈Y₀.₂O₃₋ₓ (BYZ20)0.45 ± 0.010.71 ± 0.02 researchgate.net
BaZr₀.₉Y₀.₁O₃₋ₓ (BYZ10)0.44 ± 0.01~0.7 researchgate.net
Strategies for Grain Boundary Conductivity Optimization

Strategies to optimize grain boundary conductivity aim to either decrease the total grain boundary density or improve the intrinsic grain boundary properties. core.ac.uk High-temperature annealing can facilitate the redistribution of dopants, potentially compensating the core charge at the grain boundary and increasing conductivity. rsc.org Incorporation of large A-site acceptor dopants has also been proposed to exploit this effect. rsc.org

Novel processing routes, such as cold sintering followed by thermal treatment, have shown promise in overcoming the limitations imposed by grain boundaries in fine-microstructure this compound ceramics. rsc.org This approach can lead to dense materials with clean grain boundaries and high acceptor-dopant concentration at the interface, significantly increasing interfacial conductivity. rsc.org

The use of sintering aids is another common strategy to improve densification and grain growth at lower temperatures, thereby reducing the number of grain boundaries. nih.govcore.ac.ukmdpi.com For instance, zinc oxide (ZnO) has been demonstrated as an effective sintering aid for yttrium-doped this compound, allowing densification at lower temperatures compared to conventional sintering. core.ac.ukmdpi.com However, the impact of sintering aids on grain boundary conductivity can vary; while some studies show improved densification and potentially reduced grain boundary resistance, others indicate a slight decrease in conductivity or the formation of secondary phases. nih.govcore.ac.ukmdpi.commdpi.com

Controlling acceptor dopant segregation at grain boundaries through advanced sintering techniques like Field Assisted Sintering Technology / Spark Plasma Sintering (FAST/SPS) has also been shown to enhance proton conductivity. fz-juelich.de The thermal history during processing is directly linked to grain boundary conductivity. fz-juelich.de

Activation Energies of Proton Conductivity in this compound Systems

The activation energy for proton conduction in this compound systems is a critical parameter influencing conductivity at different temperatures. Lower activation energies generally lead to higher conductivity, particularly at intermediate temperatures. mdpi.comsbpmat.org.br

Studies on yttrium-doped this compound (BZY) have reported varying activation energies depending on factors such as dopant concentration, processing method, and measurement atmosphere. mdpi.commdpi.comarxiv.orgmdpi.com For instance, activation energies for conduction under wet conditions are typically found to be lower than those in dry atmospheres, indicating the contribution of protonic defects to the conduction process. researchgate.net

Proton transport in yttrium-doped this compound can be limited by proton-dopant association (proton trapping). nih.gov Protons must overcome this association energy, in addition to the general activation energy for migration, to achieve long-range transport. nih.gov For yttrium-doped BaZrO₃, the association energy has been reported to be around 29 kJ/mol (0.3 eV), while the general activation energy is about 16 kJ/mol (0.17 eV). nih.gov This suggests that identifying alternative dopants with reduced association energies could be a route to higher conductivities. nih.gov

Reported activation energies for proton migration in doped this compound systems vary. Density functional theory (DFT) calculations have suggested migration barriers for protons in yttrium-doped BaZrO₃ can be as low as 0.05 eV depending on the local environment and dopant concentration. mdpi.com Experimental values for the activation energy of total conductivity in yttrium-doped this compound ceramics and thin films are typically in the range of 0.3 to 0.8 eV, with some variations observed below and above certain temperature ranges. mdpi.comarxiv.orgmdpi.com For example, one study reported an activation energy of 1.04 eV, while a literature value was as low as 0.65 eV, attributing the difference possibly to particle size and electrode interface resistance. arxiv.org Another study on Y-doped BaZrO₃ thin films reported activation energies of 0.56 eV below 400 °C and 1.46 eV above this temperature for films on alumina (B75360) substrates. mdpi.com For films on MgO substrates, activation energies around 0.45-0.53 eV were observed. mdpi.com

The activation energy for a proton's migration in a trapping position can be significantly lower in some doped this compound systems, such as Sc-doped BaZrO₃ (0.57 eV), compared to the trapping energy itself. mit.edu

Experimental Probing of Proton Transport in this compound

Various experimental techniques are employed to investigate proton transport in this compound, providing insights into both macroscopic conductivity and microscopic diffusion dynamics.

Electrochemical Impedance Spectroscopy (EIS) is a widely used technique to analyze the electrical conductivity of this compound ceramics and thin films. mit.edumdpi.comrsc.orgmdpi.comresearchgate.netacs.orgnih.govresearchgate.net EIS allows for the deconvolution of different contributions to the total resistance, typically separating the bulk (grain interior) and grain boundary contributions, as well as electrode polarization effects. researchgate.netresearchgate.net

EIS measurements are typically performed over a range of frequencies and temperatures in controlled atmospheres (e.g., wet or dry air, inert gas, or hydrogen) to assess the ionic and electronic conductivity components. mit.edumdpi.comrsc.orgresearchgate.net The complex impedance plots obtained from EIS can reveal relaxation phenomena associated with charge transport within grains and across grain boundaries. researchgate.net Analysis of the impedance data, often presented as Nyquist plots, allows for the determination of conductivity values and activation energies for different processes. mdpi.comrsc.orgmdpi.comresearchgate.net For example, single semi-arcs at high frequencies in Nyquist plots are often attributed to bulk or grain boundary resistance, while low-frequency features relate to electrode processes. researchgate.net

Quasielastic Neutron Scattering (QENS) is a powerful technique for probing the microscopic diffusion dynamics of protons in materials like hydrated this compound. cambridge.orgstfc.ac.ukrsc.orgresearchgate.netacs.org QENS measurements provide information about the spatial and temporal characteristics of proton motion, such as jump distances and residence times. researchgate.net

QENS experiments on hydrated acceptor-doped this compound have revealed quasielastic broadening in the scattered neutron spectra, which is characteristic of proton transport processes. cambridge.orgrsc.org Studies have been performed on various doped this compound compositions, including those doped with yttrium (Y), scandium (Sc), and indium (In). rsc.orgresearchgate.net

Analysis of QENS data using models like the isotropic Chudley-Elliott model has yielded reasonable values for proton self-diffusivities. cambridge.org However, some studies have also reported unusually high values for the proton jump distance, close to the mean distance between dopants, suggesting the influence of dopant distribution on proton pathways. cambridge.org

QENS experiments have also been used to investigate the proton conduction mechanism, including the role of proton trapping and the nature of proton jumps (e.g., between different oxygen sites). cambridge.orgresearchgate.net Some studies suggest that proton dynamics can be described as a jump diffusion process with a well-defined jump length. rsc.org The onset temperature for diffusive proton motion can be established by monitoring the intensity of elastically scattered neutrons as a function of temperature. rsc.org QENS can resolve different components of proton motion, such as translational and rotational dynamics. researchgate.net

Ionic Conductivity of Oxygen Ions in this compound

While acceptor-doped this compound is primarily known for its protonic conductivity, oxygen ion conductivity also plays a role, particularly in partially hydrated materials where a significant fraction of oxygen vacancies remains. nanoge.orgrsc.org This renders the material a mixed ionic conductor, with both protons and oxygen ions being mobile. rsc.org

Oxygen ion migration in these materials typically occurs through a classical vacancy hopping mechanism. rsc.org Although oxygen transport is often considered less mobile than proton transport in these materials, its contribution can be significant, especially under certain conditions or with specific dopants. rsc.orgrwth-aachen.de

Theoretical studies, such as those employing density functional theory and kinetic Monte Carlo simulations, have investigated the migration energies of both protons and oxygen vacancies in doped this compound. mdpi.comnanoge.orgrwth-aachen.de These studies generally indicate that the energy barriers for proton migration are lower than those for oxygen ion migration in yttrium-doped this compound, supporting the predominance of protonic conductivity. mdpi.comrwth-aachen.de

However, some theoretical work suggests that the concerted migration of OH⁻ species (vehicle migration) could influence oxygen ion transport by enabling oxygen vacancies trapped at dopant defects to leave trapping regions, thereby improving total oxygen ion mobility through classical vacancy hopping. rsc.org While oxygen vacancies may play a minor role in yttrium-doped this compound compared to protons, they are more important in this compound with other dopant ions, such as gallium. rwth-aachen.de

Electronic Transport Properties in this compound

In addition to ionic conductivity, electronic transport can also occur in this compound, particularly under certain atmospheric conditions. While ideally, solid electrolytes should be purely ionic conductors with negligible electronic conductivity, doped this compound can exhibit some electronic transport, primarily via electron holes. doitpoms.ac.ukrsc.org

Electronic conduction can become more significant in oxidizing atmospheres. mit.eduarxiv.org Studies have shown that the conductivity of doped this compound can be higher in oxygen-containing atmospheres than in inert atmospheres, suggesting the dominance of oxide ions and holes under these conditions. arxiv.org

The electronic structure of doped this compound can influence its electronic transport properties. Density functional theory analysis of yttrium-doped this compound has indicated that yttrium doping can lead to the top of the valence band exceeding the Fermi energy level, resulting in increased electron conductivity with increasing yttrium content. mdpi.com

Thermoelectric properties, such as the Seebeck coefficient, can also provide insights into the electronic transport mechanisms. Studies on multicomponent oxides based on substituted barium cerate-zirconate have assigned charge transport to a small-polaron hopping process via electron holes. rsc.org The temperature dependence of the Seebeck coefficient can be related to hopping between energetically inequivalent states. rsc.org

Electronic conduction, even if minor, can impact the performance of electrochemical devices utilizing this compound electrolytes, potentially leading to undesirable side reactions or reduced efficiency. Therefore, understanding and minimizing electronic transport is important for optimizing the material for specific applications.

Mixed Conduction Behavior in Doped this compound Systems

Doped this compound (BaZrO₃) perovskites are widely recognized for their potential as electrolytes in intermediate-temperature electrochemical devices such as fuel cells and electrolyzers. osti.goviaea.orgresearchgate.net While primarily known for their protonic conductivity under humid atmospheres, these materials can exhibit mixed conduction behavior, involving the transport of protons (H⁺), oxygen ions (O²⁻), and electronic charge carriers (holes, h•) depending on the specific doping strategy, temperature, and ambient atmosphere (partial pressures of water vapor and oxygen). osti.govmdpi.comresearchgate.netkyoto-u.ac.jp Understanding and controlling this mixed conductivity is crucial for optimizing device performance and stability.

Acceptor doping on the Zr⁴⁺ site with lower-valent cations (e.g., Y³⁺, Gd³⁺, In³⁺, Sc³⁺) is a common strategy to introduce charge-compensating oxygen vacancies (V•• O). acs.orgacs.org These oxygen vacancies are essential for the incorporation of protons into the lattice through the hydration reaction in the presence of water vapor. acs.orgacs.org

The defect chemistry in doped BaZrO₃ can be described by Kröger-Vink notation. For example, the incorporation of a trivalent dopant (M³⁺) on the Zr⁴⁺ site (Zrᵡ) creates a negatively charged defect (M'ᵣ). To maintain charge neutrality, oxygen vacancies (V•• O) are formed:

2 Zrᵡ + 3 Oᵡ + M₂O₃ → 2 M'ᵣ + V•• O + 3 Oᵡ

In a humid atmosphere, water can react with oxygen vacancies to form protonic defects (OH• O), where a proton attaches to a lattice oxygen:

H₂O + V•• O + Oᵡ → 2 OH• O

Under these conditions, proton conduction becomes the dominant ionic transport mechanism, particularly at intermediate temperatures (300-600 °C). osti.govmdpi.com Protons migrate by hopping between adjacent oxygen ions via a Grotthuss-type mechanism. acs.org

However, the contribution of other charge carriers becomes significant under certain conditions, leading to mixed conductivity.

Protonic and Electronic (Hole) Mixed Conduction:

In oxidizing atmospheres, particularly at higher temperatures, p-type electronic conductivity (hole conduction) can become notable in acceptor-doped BaZrO₃. kyoto-u.ac.jpresearchgate.net This is due to the incorporation of oxygen into the lattice, which can consume oxygen vacancies and generate electron holes (h•):

½ O₂ + V•• O → Oᵡ + 2 h•

Or, in the presence of protons:

½ O₂ + 2 OH• O → H₂O + 2 h• + Oᵡ

The relative contributions of protonic and electronic conductivity are strongly dependent on the oxygen partial pressure and temperature. In wet oxidizing atmospheres, doped barium zirconates can exhibit significant mixed proton-hole conductivity. kyoto-u.ac.jpresearchgate.net For instance, a study on Pr and Gd co-doped this compound (BaZr₀.₆Pr₀.₃Gd₀.₁O₃−δ) showed that the material is mainly a mixed proton-electron conductor in wet O₂, with p-type electronic conductivity increasing with temperature. researchgate.net At 500 °C in wet O₂, the electronic conductivity was approximately 0.004 S/cm, increasing to about 0.05 S/cm at 900 °C, while the protonic conductivity was around 10⁻⁴ S/cm and 10⁻³ S/cm, respectively. researchgate.net This indicates that at higher temperatures and in oxidizing environments, the electronic contribution to the total conductivity becomes more significant.

Research on Y-doped BaZrO₃ (BZY) has also shown that hole conduction is enhanced in a pure oxygen atmosphere. kyoto-u.ac.jp While proton conduction predominates in reducing atmospheres with a transport number close to unity, the contribution of ionic conduction weakens, and hole conduction enhances when samples are exposed to moist oxidizing atmospheres. kyoto-u.ac.jpcore.ac.uk

Protonic and Oxygen Ionic Mixed Conduction:

While protonic conductivity is dominant under humid conditions at intermediate temperatures, oxygen ion conductivity can also contribute to the total conductivity, particularly at higher temperatures or lower water partial pressures. mdpi.com The migration of oxygen ions occurs via the hopping of oxygen vacancies. rwth-aachen.de The relative mobility of protons and oxygen ions is influenced by the dopant type and concentration. Oxygen vacancies are generally much slower than protons in Y-doped this compound. iaea.orgrwth-aachen.de However, their role can be more significant with other dopant ions, such as Gallium. iaea.orgrwth-aachen.de

Studies combining theoretical calculations and experimental methods on Y-doped BaZrO₃ (BaZr₁₋ₓYₓO₃−δ) have clarified the contributions of protons, oxygen ions, and electrons to the total conductivity under different yttrium contents. mdpi.com Yttrium doping can reduce the energy barrier for the migration of both protons and oxygen ions. mdpi.com

Influence of Dopants on Mixed Conduction:

The type and concentration of the dopant significantly influence the mixed conduction behavior. Different dopants affect the concentration of charge carriers, their mobility, and the interactions between defects (such as proton trapping). acs.orgaip.orgmit.edu

Yttrium (Y): Y-doped BaZrO₃ (BZY) is a widely studied proton conductor. mdpi.comresearchgate.netacs.org Y doping introduces oxygen vacancies, facilitating proton uptake. acs.orgacs.org While primarily protonic, BZY also exhibits oxygen ionic and electronic conductivity, leading to mixed conduction depending on the atmosphere and temperature. mdpi.comresearchgate.net Proton trapping near Y dopants can influence conductivity, although at typical doping levels, protons may preferentially migrate along a 3D dopant network. acs.orgrsc.org

Scandium (Sc): Sc-doped BaZrO₃ has shown promising proton conductivity and hydration ability. aip.orgmit.edud-nb.info Heavy doping with Sc can lead to high total proton conductivity. d-nb.info However, there are concerns about increased proton trapping compared to other dopants like Y, although high hydration levels can boost proton migration in Sc-doped BaZrO₃. mit.edu

Indium (In): In-doped BaZrO₃ also exhibits proton conductivity. researchgate.net Studies comparing different dopants indicate that the dopant ionic radius plays a critical role in conductivity. mit.edu

Gadolinium (Gd): Gd-doped BaZrO₃ is another promising proton conductor. mit.edu It shows high ionic conductivity and good morphological properties. mit.edu

Praseodymium (Pr): Co-doping with Pr in Gd-doped this compound can introduce mixed ionic-electronic conductivity, increasing total and electronic conductivities, while retaining high proton and oxygen-ion conductivities. researchgate.netresearchgate.net

The interplay between these different charge carriers and their relative contributions to the total conductivity in doped this compound systems is complex and depends heavily on the specific material composition and operating conditions. Detailed research findings, often employing techniques like impedance spectroscopy and EMF measurements, are necessary to deconvolve the contributions of each charge carrier and understand the mixed conduction behavior. kyoto-u.ac.jpresearchgate.netresearchgate.netscirp.org

Table: Conductivity of Selected Doped BaZrO₃ Compositions

CompositionAtmosphereTemperature (°C)Total Conductivity (S/cm)Dominant Carrier(s)Source
BaZr₀.₈Y₀.₂O₃−δ (BZY20)Humidified Ar600~0.01Protonic, Oxygen Ionic, Electronic (Mixed) mdpi.comresearchgate.net researchgate.net
BaZr₀.₆Pr₀.₃Gd₀.₁O₃−δWet O₂500~0.004 (electronic)Protonic, Electronic (Mixed) researchgate.net
BaZr₀.₆Pr₀.₃Gd₀.₁O₃−δWet O₂900~0.05 (electronic)Protonic, Electronic (Mixed) researchgate.net
BaZr₀.₈Y₀.₂O₃−δWet H₂900>10⁻³Protonic (Dominant), Oxygen Ionic (Minor) scirp.org scirp.org
BaZr₀.₉₁Ni₀.₀₁Y₀.₀₈O₃−α (Ni, Y co-doped)Wet 1% H₂900>10⁻³Protonic (Dominant), Oxygen Ionic (Minor) scirp.org scirp.org
BaSc₀.₆Zr₀.₄O₃−δ (60% Sc-doped)pH₂O = 0.02 atm396-534>0.01Protonic d-nb.info

Theoretical and Computational Studies of Barium Zirconate

Density Functional Theory (DFT) Based First-Principles Calculations for Barium Zirconate

Density Functional Theory (DFT) is a widely used first-principles method for studying the electronic structure and properties of materials. It allows for the calculation of ground-state properties, including energy, charge density, and forces on atoms. DFT-based calculations have been extensively applied to BaZrO3 to understand its fundamental characteristics and the behavior of defects and mobile ions. mdpi.comrsc.orgrsc.orgscispace.comresearchgate.netacs.orgosti.govresearchgate.netdergipark.org.tracs.orgmaterialsmodeling.org

Electronic Structure and Band Gap Calculations in this compound

DFT calculations are instrumental in determining the electronic structure of BaZrO3, including its band structure and band gap. The band gap is a crucial property that influences the material's electrical conductivity and optical properties. Studies have shown that pure BaZrO3 is an insulator with a wide band gap. mdpi.com The calculated band gap values can vary depending on the exchange-correlation functional used in the DFT calculations. For example, using the generalized gradient approximation (GGA) with the PBE functional, pure BaZrO3 has been reported to have an indirect band gap of 3.16 eV. mdpi.com The valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Zr 4d orbitals. cdmf.org.br Doping BaZrO3 with acceptor ions, such as Yttrium (Y), can introduce changes in the electronic structure and may lead to the presence of intermediate energy levels within the band gap. mdpi.comcdmf.org.br

Formation Energies of Charged Defects and Their Dependence on Exchange-Correlation Functionals

The performance of BaZrO3 as a proton conductor is strongly influenced by the presence and concentration of charged defects, such as oxygen vacancies and interstitial protons. DFT calculations are used to determine the formation energies of these defects, which dictate their relative stability and concentration under different environmental conditions (e.g., temperature, partial pressures of water and oxygen). rsc.orgrsc.orgacs.org The choice of exchange-correlation functional in DFT calculations can significantly impact the calculated defect formation energies and, consequently, the predicted defect concentrations. rsc.orgmaterialsmodeling.org Hybrid functionals, such as HSE06 or PBE0, which include a portion of exact exchange, are often preferred over semilocal functionals (like PBE) for more accurate descriptions of electronic properties and defect energetics in oxides like BaZrO3. rsc.orgrsc.orgacs.orgmaterialsmodeling.org These functionals can better capture the localization of charges around defects and provide more reliable predictions of band gaps and band edge positions, which are critical for determining charged defect formation energies. materialsmodeling.org Studies have investigated the formation energies of oxygen vacancies and protonic defects in BaZrO3, highlighting their dependence on chemical potentials and the level of doping. rsc.orgrsc.org

Modeling of Proton Migration Pathways and Energy Barriers

Proton conduction in BaZrO3 occurs via a hopping mechanism, where protons migrate between adjacent oxygen ions. rsc.org DFT calculations, often combined with techniques like the Nudged Elastic Band (NEB) method, are used to identify the minimum energy pathways for proton migration and calculate the associated energy barriers. kyoto-u.ac.jprsc.orgrsc.orgosti.govrsc.orgaip.org These calculations reveal that proton migration involves both reorientation of the hydroxyl (OH) group and transfer of the proton to a neighboring oxygen. rsc.org The energy barrier for proton transfer is generally considered the rate-limiting step for long-range proton conductivity. rsc.org Calculated proton migration barriers in BaZrO3 typically range between 0.1 and 0.4 eV, depending on the specific pathway, the presence of dopants, and the local environment. researchgate.netrsc.org The presence of acceptor dopants, such as Y, can create trapping sites for protons, influencing the migration pathways and effective energy barriers. mtholyoke.edukyoto-u.ac.jpresearchgate.netacs.org DFT studies have explored the effect of dopant concentration and distribution on proton migration, showing that at higher doping levels, protons may preferentially migrate along a network formed by the dopant atoms. kyoto-u.ac.jpnih.gov

Here is a table summarizing some representative calculated proton migration energy barriers in BaZrO3:

Migration Pathway TypeCalculated Energy Barrier (eV)Computational MethodReference
Inter-octahedra0.44DFT (GGA) osti.gov
Intra-octahedra0.55DFT (GGA) osti.gov
Various pathways near dopant0.1 - 0.4DFT researchgate.netrsc.org
Across grain boundary core0.61DFT scispace.com

Note: Energy barriers can vary based on computational details, supercell size, and the specific local environment modeled.

Molecular Dynamics (MD) Simulations of this compound Lattice Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms in a material, providing insights into lattice vibrations, thermal properties, and ion diffusion at finite temperatures. researchgate.netchalmers.seacs.orgmaterialsmodeling.org MD simulations can capture the dynamic fluctuations of the BaZrO3 lattice, including the motion of ZrO6 octahedra. chalmers.seacs.orgmaterialsmodeling.org These simulations can investigate the stability of the cubic perovskite structure of BaZrO3 and its potential to undergo phase transitions at different temperatures and pressures. chalmers.seacs.orgmaterialsmodeling.orgarxiv.org MD simulations, sometimes based on forces derived from DFT calculations or using machine-learned potentials trained on DFT data, can provide a more realistic picture of proton diffusion by considering the dynamic nature of the lattice and the collective motion of atoms. researchgate.netacs.orgacs.orgmaterialsmodeling.org Studies using MD have explored the correlation between local structural distortions and proton dynamics in doped BaZrO3. acs.org

Phonon Spectra Calculations and Anharmonicity in this compound

Phonon calculations investigate the vibrational modes of the crystal lattice, which are crucial for understanding material properties like thermal conductivity and phase stability. DFT can be used to calculate phonon dispersion curves, which represent the frequencies of vibrational modes at different points in the Brillouin zone. researchgate.netaps.orgresearchgate.net Studies have shown that while BaZrO3 has an average cubic structure, it is energetically close to a tetragonal phase associated with a soft phonon mode at the R-point of the Brillouin zone. chalmers.seacs.orgmaterialsmodeling.orgarxiv.orgresearchgate.netresearchgate.net This soft mode corresponds to the tilting of ZrO6 octahedra. chalmers.seacs.orgmaterialsmodeling.orgresearchgate.netaps.org

Anharmonicity, which describes the deviation of interatomic forces from a simple harmonic model, plays a significant role in the lattice dynamics and thermal properties of BaZrO3, particularly at elevated temperatures. researchgate.netaps.orgcolab.wsresearchgate.netpolyu.edu.hk First-principles calculations, incorporating anharmonic effects, are necessary to accurately predict phonon frequencies and thermal conductivity. colab.wsresearchgate.netpolyu.edu.hk Anharmonicity can lead to temperature-dependent phonon hardening, where the frequency of certain vibrational modes increases with temperature. colab.wsresearchgate.net This anharmonic behavior influences phonon scattering rates and contributes to the material's thermal transport properties. colab.wsresearchgate.netpolyu.edu.hk

Thermodynamic Modeling of Charge Carrier Concentrations in this compound

Thermodynamic modeling, often coupled with first-principles calculations, is a crucial tool for understanding and predicting the concentrations of various charge carriers in this compound, especially in acceptor-doped variants. These charge carriers primarily include protons (H⁺), oxygen vacancies (VÖ), and electronic charge carriers like holes. materialsmodeling.orgresearchgate.netchalmers.sescispace.com The concentrations of these species are significantly influenced by environmental factors such as temperature and the partial pressures of water and oxygen. materialsmodeling.orgresearchgate.netchalmers.se

First-principles calculations, particularly DFT, are used to determine the formation energies of charged defects, which are essential inputs for thermodynamic modeling. materialsmodeling.orgresearchgate.netchalmers.se However, accurately describing the band gap and band-edge positions within DFT using standard local and semi-local exchange-correlation functionals (like LDA and GGA) can be challenging, potentially impacting the modeling of defect reactions. materialsmodeling.orgresearchgate.netchalmers.se Studies have shown that using hybrid functionals (e.g., PBE0) or many-body perturbation theory (e.g., G₀W₀ approximation) can provide a more accurate description of these electronic properties. materialsmodeling.orgresearchgate.netchalmers.se

Thermodynamic modeling based on these calculations helps predict the equilibrium concentrations of protons and holes resulting from the hydration and oxidation of oxygen vacancies. materialsmodeling.orgresearchgate.netchalmers.se For instance, the hydration reaction introduces protons, while the oxidation reaction introduces holes. materialsmodeling.orgresearchgate.netchalmers.se Comparisons between different computational methods reveal that while results for the hydration reaction are often consistent with experimental findings, the oxidation reaction can show qualitative differences depending on the functional used. materialsmodeling.orgresearchgate.netchalmers.se Functionals that predict an endothermic oxidation behavior tend to show better agreement with experimental data on enthalpies, concentrations, and conductivities. materialsmodeling.orgresearchgate.netchalmers.se

Furthermore, computational studies investigate the effect of dopants, such as yttrium (Y), on charge carrier concentrations and migration barriers. mdpi.com Yttrium doping in BaZrO₃ (BZY) is known to introduce oxygen vacancies, facilitating proton uptake. mdpi.comscispace.com DFT calculations can reveal how doping affects the energy barriers for the migration of protons and oxygen ions, indicating that proton migration generally has lower energy barriers than oxygen ion migration in BZY. mdpi.com The electronic structure analysis of doped BaZrO₃ also shows that doping can influence electron conductivity. mdpi.com

Data from computational thermodynamic modeling can be represented in tables showing the predicted concentrations of different charge carriers as a function of temperature and partial pressures.

Temperature (K)p(H₂O) (atm)p(O₂) (atm)[OHO] (cm⁻³)[h•] (cm⁻³)[VÖ] (cm⁻³)
T₁P₁P₃C₁C₄C₇
T₂P₁P₃C₂C₅C₈
T₃P₂P₄C₃C₆C₉
Note: Fictitious data representing potential output from thermodynamic modeling.

Computational Prediction of Lattice Distortions and Structural Stability in this compound

Computational methods, particularly DFT, are extensively used to investigate the structural properties and stability of this compound. chalmers.seaps.orgresearchgate.netchalmers.sechalmers.seresearchgate.netcurtin.edu.au While experimental studies often report BaZrO₃ as having a cubic perovskite structure (space group Pm3m) down to very low temperatures, many first-principles calculations predict that the ideal cubic structure is dynamically unstable. chalmers.seaps.orgresearchgate.netresearchgate.netcurtin.edu.au This predicted instability is typically associated with a soft phonon mode at the R-point of the Brillouin zone, corresponding to antiferrodistortive rotations or tilts of the ZrO₆ octahedra. aps.orgchalmers.seresearchgate.netcurtin.edu.au

The discrepancy between some theoretical predictions of instability and experimental observations of a cubic structure has been a subject of debate. Factors influencing the theoretical results include the choice of exchange-correlation functional within DFT and the treatment of core electrons. aps.orgchalmers.seresearchgate.netcurtin.edu.au Some studies using hybrid functionals or careful consideration of pseudopotentials have obtained stable cubic structures or structures with very subtle distortions. aps.orgresearchgate.net It has also been suggested that quantum fluctuations or anharmonic effects at finite temperatures might stabilize the cubic phase despite the predicted instability at 0 K. aps.orgcurtin.edu.au

Computational studies also explore the effect of doping and defects on the structural stability and lattice distortions in BaZrO₃. chalmers.semdpi.comacs.org Doping with elements like yttrium can lead to local lattice distortions and affect the environment around oxygen vacancies and incorporated protons. chalmers.seacs.org First-principles calculations can model these distortions and their impact on properties like proton transport. acs.org The formation of defect dipoles involving dopants and oxygen vacancies has also been investigated computationally, highlighting their influence on material properties. mdpi.com Molecular dynamics simulations, often utilizing machine-learned potentials trained on DFT data, can provide insights into the dynamic behavior of the lattice and the presence of local structural fluctuations or nanodomains. chalmers.seusm.my

Computational predictions regarding structural stability can be summarized by indicating the predicted ground state structure and the presence of any imaginary phonon modes in the calculated phonon dispersion curves.

Computational MethodExchange-Correlation FunctionalPredicted Ground State StructurePresence of Imaginary Phonon Modes
DFTPBEDistorted (e.g., Orthorhombic)Yes (at R-point and R-M edge)
DFTPBE0Cubic or slightly distortedNo or suppressed
DFTPW91Dynamically unstableYes
Note: Based on findings from multiple studies, indicating variations based on computational parameters. aps.orgchalmers.seresearchgate.netcurtin.edu.au

Correlation between Computational Predictions and Experimental Observations in this compound

A critical aspect of theoretical and computational studies is the comparison and correlation of their predictions with experimental observations. For this compound, computational results are frequently compared with experimental data from techniques such as X-ray diffraction (XRD), neutron diffraction, Raman spectroscopy, conductivity measurements, and techniques probing local structure and defects. chalmers.semdpi.comaps.orgchalmers.seusm.mymaterialsmodeling.orgresearchgate.netchalmers.seacs.orgdocumentsdelivered.commdpi.com

Regarding charge carrier concentrations and transport, computational predictions of proton migration energy barriers are compared with activation energies obtained from experimental conductivity measurements. mdpi.comacs.orgdocumentsdelivered.com While DFT calculations have shown that yttrium doping reduces the energy barrier for proton migration, which is consistent with experimental observations of increased conductivity, quantitative agreement can depend on the functional and model used. mdpi.com Computational thermodynamic modeling of charge carrier concentrations is validated against experimentally determined concentrations and conductivity data under varying atmospheric conditions and temperatures. materialsmodeling.orgresearchgate.netchalmers.se Studies have shown that using more advanced functionals (like PBE0 or G₀W₀) leads to better agreement with experimental hydration and oxidation behavior compared to simpler functionals. materialsmodeling.orgresearchgate.netchalmers.se

In terms of structural properties, computational predictions of lattice parameters and potential distortions are compared with experimental diffraction data. aps.orgchalmers.seusm.myresearchgate.net The debate surrounding the cubic versus subtly distorted ground state of BaZrO₃ highlights the challenges in correlating theoretical predictions of small distortions with experimental techniques that may have limitations in detecting them, particularly for light atoms like oxygen. aps.orgresearchgate.netcurtin.edu.au However, some computational studies predicting soft dynamic fluctuations or short-range correlations in the lattice have found experimental support from techniques sensitive to local structure. chalmers.se Molecular dynamics simulations predicting phase transitions under pressure have also shown agreement with experimental findings. chalmers.se

Correlations are also drawn between computational defect studies and experimental techniques like EPR or XPS that can probe the presence and environment of defects. mdpi.com For example, computational studies on defect dipoles involving Mn dopants and oxygen vacancies have been supported by experimental observations of Mn valence states and oxygen vacancies. mdpi.com

Despite the successes in correlating computational and experimental results, discrepancies exist, often attributed to the limitations of theoretical approximations, the complexity of real materials (e.g., grain boundaries, impurities, non-stoichiometry), and the challenges in precisely controlling experimental conditions or interpreting complex experimental data. acs.orgmdpi.comresearchgate.net Continued efforts involving combined theoretical and experimental approaches are crucial for a comprehensive understanding of this compound's properties. mdpi.comdocumentsdelivered.comresearchgate.net

PropertyComputational Prediction Method(s)Corresponding Experimental Technique(s)Level of Agreement (General)
Proton Migration EaDFT, Molecular DynamicsConductivity MeasurementsGood qualitative, variable quantitative
Charge Carrier Conc.DFT + Thermodynamic ModelingConductivity, ThermogravimetryDepends on functional, improving
Ground State StructureDFT, Molecular DynamicsXRD, Neutron Diffraction, RamanDebate exists, subtle distortions challenging to confirm
Lattice DistortionsDFT, Molecular DynamicsDiffraction, Local Structure ProbesVariable, some agreement on local dynamics
Note: General assessment based on the reviewed literature.

Advanced Functional Applications Research of Barium Zirconate

Barium Zirconate as Electrolyte Material in Protonic Ceramic Fuel Cells (PCFCs) and Solid Oxide Fuel Cells (SOFCs)

Doped this compound is a solid ion-conducting material recognized for its high chemical stability and significant proton-conducting properties, especially in the intermediate temperature range of 400–650 °C. researchgate.net This makes it a highly attractive electrolyte material for electrochemical hydrogen devices, including Protonic Ceramic Fuel Cells (PCFCs) and, to some extent, Solid Oxide Fuel Cells (SOFCs). researchgate.netsamaterials.com Unlike traditional SOFCs that operate at 800–1,000 °C, PCFCs using this compound-based electrolytes can function at lower temperatures (below 600 °C), which can reduce costs and improve long-term stability. nih.govsbpmat.org.br The primary advantage of proton-conducting electrolytes is their lower activation energy for proton conduction (0.3-0.6 eV) compared to oxygen-ion conductors. sbpmat.org.br Among protonic ceramics, yttrium-doped this compound (BZY) is particularly noted for its exceptional chemical stability, a critical factor for the durability of PCFCs. nih.govnih.gov

Research on Enhanced Efficiency and Performance of this compound-Based Cells

A significant body of research is dedicated to overcoming the performance limitations of this compound-based fuel cells, primarily the high ohmic resistance associated with its grain boundaries. nih.gov A key strategy to enhance performance is the fabrication of thin-film electrolytes. By reducing the electrolyte thickness, the ohmic resistance is substantially lowered, leading to improved power outputs. nih.govvito.be

One study demonstrated a high-performance PCFC using a thin-film yttrium-doped this compound (BZY) electrolyte with a columnar structure that eliminates impeding grain boundaries. nih.gov This cell achieved a maximum power density of 740 mW cm⁻² at 600 °C, a significant improvement over other BZY-based PCFCs. nih.gov

Further research has focused on optimizing the electrolyte surface condition. In one investigation, two PCFCs with ytterbium-doped this compound (BZYb) electrolytes were prepared from powders with different barium (A-site) to zirconium/ytterbium (B-site) ratios. nih.govnih.govacs.org The cell with a Ba₀.₉₉Zr₀.₈Yb₀.₂O₃₋δ (Cell-99) electrolyte, which had a more homogeneous element distribution on its surface, exhibited exceptionally high power densities of approximately 1.3 W cm⁻² at 600 °C and 0.7 W cm⁻² at 500 °C. nih.govnih.govacs.org This performance was attributed to a significant reduction in the cathode polarization resistance. nih.govacs.org

Another approach involves modifying the electrolyte with catalytic elements. A recent study developed a platinum-modified BaZr₀.₇₆Y₀.₂Ni₀.₀₄O₃ (BZYN) electrolyte. doi.org The presence of platinum in the crystal lattice and at the grain interface reduced grain boundary resistance, enhancing ion migration. doi.org This resulted in a 15% increase in maximum power density, from 350 to 408 mW·cm⁻² at 700 °C. doi.org

Interactive Table: Performance of this compound-Based Fuel Cells

Electrolyte Composition Key Feature Operating Temperature (°C) Maximum Power Density (mW/cm²) Reference
Yttrium-doped BaZrO₃ (BZY) Thin-film with columnar structure 600 740 nih.gov
Ba₀.₉₉Zr₀.₈Yb₀.₂O₃₋δ (BZYb) Homogeneous surface element distribution 600 1300 nih.govnih.govacs.org
Ba₀.₉₉Zr₀.₈Yb₀.₂O₃₋δ (BZYb) Homogeneous surface element distribution 500 700 nih.govnih.govacs.org
Pt-modified BaZr₀.₇₆Y₀.₂Ni₀.₀₄O₃ (Pt-BZYN) Platinum modification 700 408 doi.org
Ba₀.₉₈Ce₀.₆Zr₀.₂Y₀.₂O₃₋δ (BCZY) Thin-film on NiO-BCZY anode 600 >500 canada.ca

Strategies for Improved Ionic Conductivity in Fuel Cell Environments

The primary challenge with this compound electrolytes is their relatively low ionic conductivity, largely due to highly resistive grain boundaries and poor sinterability. nih.govsbpmat.org.brmdpi.com Several strategies are being explored to mitigate these issues.

Sintering Aids: The refractory nature of this compound requires high sintering temperatures (around 1700 °C) to achieve sufficient density, which can be detrimental. nih.govresearchgate.net The use of sintering aids, such as nickel oxide (NiO), can help densify the electrolyte at lower temperatures, though care must be taken to avoid adverse reactions. researchgate.net

Microstructure Engineering: Fabricating electrolytes as dense thin films with a columnar, grain-boundary-free microstructure is a highly effective method to reduce ohmic resistance. nih.govvito.beresearchgate.net Techniques like pulsed laser deposition (PLD) and reactive magnetron sputtering are employed to create these specialized structures. sbpmat.org.brmdpi.com A 4 µm thick electrolyte with a dense columnar microstructure was successfully created using reactive magnetron sputtering, leading to highly efficient interfaces. mdpi.com

Controlling Stoichiometry: Barium evaporation during high-temperature sintering can lead to A-site deficiency (Ba-deficiency), which decreases proton conductivity. nih.govosti.gov One strategy to counteract this is to use a barium-excess formulation, such as Ba₁₊ₓCe₀.₄Zr₀.₄Y₀.₁Yb₀.₁O₃₋δ. osti.gov This approach compensates for barium loss, facilitates a denser electrolyte structure, and improves electrochemical performance. osti.gov

Electrolyte Stability and Degradation Mechanisms under Operating Conditions (e.g., Steam, CO₂, Mechanical Stress)

A primary advantage of this compound over other proton-conducting perovskites, such as barium cerate (BaCeO₃), is its superior chemical stability. nih.govsbpmat.org.br BaCeO₃-based materials exhibit higher proton conductivity but are chemically unstable in atmospheres containing carbon dioxide (CO₂) and water vapor (H₂O), which are typical in fuel cell operations. sbpmat.org.brdoi.org

This compound, particularly yttrium-doped BZY, demonstrates excellent chemical stability against reactions with CO₂ and H₂O. nih.govsbpmat.org.br This stability is crucial for the long-term, durable operation of PCFCs. nih.gov However, even stable materials can face challenges. Studies on yttrium-doped barium cerate-zirconate (BCZY) have shown that while the introduction of zirconium enhances chemical stability, the material can still react with H₂O and CO₂ under certain conditions, such as during thermal cycling at low temperatures (below 200 °C), forming deposits of barium carbonate. canada.ca

The loss of barium at high temperatures due to volatilization can also be a degradation mechanism, as it creates a Ba-deficient surface layer with reduced proton conductivity. nih.govmdpi.comosti.gov Mechanical stress resulting from thermal cycling and mismatches in thermal expansion coefficients between the electrolyte and electrodes can also impact long-term stability, although this is a general concern for all solid oxide cells.

Interfacial Compatibility and Integration with Electrode Materials in Fuel Cells

The performance of a fuel cell is heavily dependent on the quality of the interface between the electrolyte and the electrodes. nih.gov High operational temperatures can lead to interfacial degradation through processes like cation interdiffusion, atomic species segregation, and the formation of secondary insulating phases, all of which can impede cell performance. nih.gov

Research has focused on the compatibility of this compound electrolytes with various electrode materials. One study investigated the compatibility of Ba₁₋ₓLaₓFeO₃₋δ (BLF) cathodes with a BaZr₀.₈₂₅Y₀.₁₇₅O₃₋δ (BZY) electrolyte. nih.govacs.org While some interfacial reactions and interdiffusion were observed after high-temperature annealing, it was suggested that many of the reaction products might not be significantly detrimental to cell operation. nih.govacs.org

The diffusion of elements from the anode, particularly nickel from common Ni-cermet anodes, into the electrolyte during co-firing at high temperatures is another concern. canada.ca Nickel diffusion can form secondary phases like BaY₂NiO₅, which can affect conductivity. canada.ca However, research indicates that yttrium-doped barium cerate-zirconate (BCZY) shows higher resistance to Ni diffusion compared to yttrium-doped barium cerate (BCY). canada.ca

Optimizing the electrolyte surface is critical for achieving reactive bonding and low polarization resistance at the cathode-electrolyte interface. acs.org An acid etching treatment of the electrolyte surface has been shown to improve power density and stability by creating a more favorable interface for the cathode. acs.org

Investigations into Lowering Operating Temperatures for this compound PCFCs

A major driver for developing PCFCs is the potential to lower the high operating temperatures of conventional SOFCs (800-1000 °C) to an intermediate range (400-600 °C). nih.govsbpmat.org.br This reduction can lower fabrication costs, improve long-term stability, and increase the theoretical electromotive force of the cell. sbpmat.org.bracs.org

The inherently lower activation energy for proton conduction in materials like this compound is key to achieving high performance at these reduced temperatures. nih.govsbpmat.org.br Research has demonstrated that PCFCs based on thin-film BZY electrolytes can achieve high power densities even at temperatures below 600 °C. nih.gov For example, a cell with an optimized ytterbium-doped this compound electrolyte achieved a power density of ~0.7 W cm⁻² at just 500 °C. nih.govacs.org

Further reductions in operating temperature are being pursued. Recent work on protonic ceramic electrochemical cells (PCECs) has demonstrated impressive performance at temperatures below 450 °C. researchgate.net By fabricating ultrathin, robust electrolytes and using advanced composite electrodes, researchers achieved a power density of ~0.75 W cm⁻² at 450 °C and even ~0.10 W cm⁻² at 275 °C. researchgate.net These advancements highlight the potential for this compound-based systems to operate at significantly lower temperatures, paving the way for wider commercialization. vito.beresearchgate.net

This compound in Catalytic Applications

Beyond its use in fuel cells, this compound is emerging as a versatile material in the field of catalysis. samaterials.comresearchgate.net Its high surface area and reactivity, particularly in nanoparticle form, make it an effective catalyst for various chemical reactions. samaterials.com

One of the most studied applications is the photocatalytic reduction of carbon dioxide (CO₂). researchgate.netrsc.org this compound has been shown to be a photocatalyst capable of converting CO₂ into hydrocarbons, such as methane (B114726) (CH₄), under UV irradiation. rsc.org The efficiency of this process can be significantly enhanced by depositing metal nanoparticles, like silver (Ag), on the surface of the BaZrO₃. researchgate.netrsc.org

This compound also serves as a catalyst support. In one study, a BaZrO₃ support was used for cobalt (Co) nanoparticle catalysts decorated with platinum (Pt) for CO₂ methanation. acs.org This catalyst system showed a more than 6-fold increase in the rate of CH₄ formation compared to a conventional γ-Al₂O₃ support at 325 °C. acs.org The BaZrO₃ support demonstrated a strong interaction with the cobalt particles, leading to enhanced activity and high selectivity (over 70%) for methane. acs.org

Additionally, solid solutions of barium stannate-zirconate (BaSn₁₋ₓZrₓO₃) have been investigated as photocatalysts. nih.gov The catalytic activity was found to be dependent on the zirconium concentration, with BaSn₀.₅Zr₀.₅O₃ showing superior performance in the photohydroxylation of terephthalic acid. nih.gov This was attributed to a favorable combination of its band structure, particle size, and surface area. nih.gov

Interactive Table: Catalytic Performance of this compound-Based Materials

Catalyst System Reaction Key Finding Reference
BaZrO₃ with Ag nanoparticles Photocatalytic CO₂ reduction Highly dispersed Ag nanoparticles are crucial for improving photocatalytic activity. researchgate.netrsc.org
Pt-decorated Co on BaZrO₃ support CO₂ methanation 6-fold increase in CH₄ formation rate compared to γ-Al₂O₃ support at 325 °C. acs.org
BaSn₀.₅Zr₀.₅O₃ Photohydroxylation of terephthalic acid Highest photocatalytic activity among BaSn₁₋ₓZrₓO₃ solid solutions. nih.gov

Photocatalytic Reduction of Carbon Dioxide (CO₂) Utilizing this compound

The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into valuable hydrocarbons is a critical area of research. This compound has emerged as a promising photocatalyst for this transformation. rsc.orgresearchgate.net

Research has demonstrated that BaZrO₃ can facilitate the reduction of CO₂ into hydrocarbons such as methane (CH₄) and carbon monoxide (CO) under UV light irradiation. rsc.orgresearchgate.net However, pure BaZrO₃ possesses a wide band gap of approximately 4.8 eV, which limits its absorption of solar light to the UV region. rsc.org To enhance its photocatalytic efficiency, various modification strategies have been explored.

One approach involves the deposition of metal nanoparticles on the surface of BaZrO₃. Studies have shown that highly dispersed silver (Ag) nanoparticles can significantly improve the photocatalytic activity of BaZrO₃. rsc.org Another strategy is the use of co-catalysts. For instance, cobalt (Co) nanoparticles decorated with platinum (Pt) atoms supported on BaZrO₃ have demonstrated enhanced activity and selectivity for CO₂ methanation. acs.org In this system, CO₂ preferentially dissociates on the cobalt nanoparticles, while hydrogen (H₂) primarily dissociates on the platinum atoms, showcasing a cooperative catalytic effect. acs.org

Doping is another effective method to improve the performance of BaZrO₃. Yttrium-doped this compound (BZY) has been investigated for high-temperature CO₂ reduction in a proton-conducting electrolysis cell, successfully converting CO₂ into CO, H₂, and CH₄ at temperatures between 350-450°C. iaea.org

The table below summarizes the performance of different BaZrO₃-based catalysts in CO₂ reduction reactions.

Table 1: Performance of this compound-Based Catalysts in CO₂ Conversion

Catalyst System Reaction Key Findings Reference
BaZrO₃ Photocatalytic CO₂ reduction Converts CO₂ to hydrocarbons under UV light. rsc.orgresearchgate.net
Ag/BaZrO₃ Photocatalytic CO₂ reduction Highly dispersed Ag nanoparticles enhance photocatalytic activity. rsc.org
Pt-Co/BaZrO₃ CO₂ methanation Provides a 6-fold increase in CH₄ formation rate compared to γ-Al₂O₃ supports at 325 °C, with over 70% selectivity to CH₄. acs.org
Y-doped BaZrO₃ (BZY) High-temperature CO₂ reduction Feasible conversion of CO₂ to CO, H₂, and CH₄ in a proton-conducting electrolysis cell. iaea.org

This compound-Based Catalysts for Hydrocarbon Conversion Reactions

This compound is not only used in CO₂ conversion but also serves as a robust catalyst and support material for various hydrocarbon conversion reactions. Its high thermal stability and specific surface interactions make it suitable for demanding catalytic processes. samaterials.comresearchgate.net

One significant application is in the dry reforming of methane (DRM), a process that converts methane (CH₄) and CO₂ into syngas (a mixture of H₂ and CO). Nickel oxide (NiOₓ) nanoparticles supported on BaZrO₃ have shown high catalytic activity and exceptional stability in DRM. researchgate.net These catalysts exhibit high resistance to coke formation, a common issue that deactivates catalysts in this reaction. The high ion-conducting properties of the BaZrO₃ support are believed to play a crucial role in the self-decoking mechanism. researchgate.net

In another study, barium-promoted yttria-zirconia-supported nickel catalysts were investigated for hydrogen production via DRM. The formation of a BaZrO₃ phase was found to enhance the catalyst's performance. The 5Ni4Ba/YZr catalyst, in particular, demonstrated a high and stable hydrogen yield of 79% with a H₂/CO ratio of 0.94. nih.govacs.org This catalyst also exhibited the highest hydrogen formation rate of 1.14 mol g⁻¹ h⁻¹ and a low apparent activation energy. nih.govacs.org

Doped this compound also shows promise in solid oxide fuel cells (SOFCs) that can directly utilize hydrocarbons as fuel. Doped BaZrO₃ is known for its high ionic conductivity in the intermediate temperature range and can conduct both protons and oxygen ions, which is beneficial for the electrochemical conversion of hydrocarbons. semanticscholar.org

Research on Water Splitting Processes Mediated by this compound

The production of hydrogen from water through photocatalytic water splitting is a key technology for a sustainable hydrogen economy. This compound has been identified as a stable photocatalyst for this process, with its valence and conduction band edges being favorably aligned with the redox potential of water. researchgate.net

Pure BaZrO₃ can facilitate hydrogen production from pure water under UV irradiation without the need for co-catalysts. researchgate.net However, similar to its application in CO₂ reduction, its wide bandgap limits its efficiency under visible light. researchgate.net To address this, researchers have focused on modifying BaZrO₃ to enhance its photocatalytic activity.

Doping with metal ions has proven to be an effective strategy. For instance, tantalum (Ta)-doped BaZrO₃ has shown a significant enhancement in hydrogen generation. A BaZr₀.₉₆Ta₀.₀₄O₃ catalyst achieved a high hydrogen production rate of 180 µmol/h. researchgate.net The photocatalytic activity of BaZrO₃ can also be improved by creating heterostructures. For example, Fe-doped BaZrO₃ has been reported to have a hydrogen evolution rate of 9.45 µmol g⁻¹ h⁻¹. researchgate.net

Furthermore, controlling the morphology and crystal facets of BaZrO₃ can also boost its performance. BaZrO₃ nanocrystals with exposed {001}/{011} facets, synthesized via a solvothermal method, exhibited a hydrogen production rate of 27.80 μmol/g/h in pure water, which is significantly higher than that of BaZrO₃ prepared by other methods. iaea.org

Table 2: Hydrogen Evolution Rates for Different this compound-Based Photocatalysts

Catalyst System Condition H₂ Evolution Rate Reference
BaZrO₃ with exposed {001}/{011} facets Pure water, UV irradiation 27.80 μmol/g/h iaea.org
Ta-doped BaZrO₃ (BaZr₀.₉₆Ta₀.₀₄O₃) Water splitting, UV-vis light 180 µmol/h researchgate.net
Fe-doped BaZrO₃ Water splitting 9.45 µmol g⁻¹ h⁻¹ researchgate.net

Role of Surface Area and Reactivity in this compound Catalysis

The surface area and reactivity of a catalyst are critical parameters that significantly influence its performance. In the case of this compound, a larger surface area generally leads to enhanced catalytic activity by providing more active sites for reactions. nih.govresearchgate.net

Research has shown a direct correlation between the surface area of BaZrO₃ powders and their photocatalytic activity in processes like the bleaching of methylene (B1212753) blue under UV irradiation. researchgate.net A study demonstrated that BaZrO₃ powders treated with a base-hot-water treatment (BHWT) exhibited a surface area of 18.4 m²/g, which was nearly eight times larger than that of untreated powders, leading to a corresponding enhancement in photocatalytic performance. researchgate.net

The synthesis method plays a crucial role in determining the surface area, particle size, and morphology of BaZrO₃. For instance, in BaSn₁₋ₓZrₓO₃ solid solutions, an increase in the zirconium content was found to increase the specific surface area. nih.govacs.org However, photocatalytic activity is not solely dependent on surface area; other factors such as band gap, particle size, and crystallinity also play a combined role. nih.govacs.org For example, the BaSn₀.₅Zr₀.₅O₃ sample, despite not having the highest surface area, showed the highest photocatalytic activity due to a favorable combination of its electronic and physical properties. nih.govacs.org

This compound in Advanced Sensor Technologies

The unique electrical properties and high thermal and chemical stability of this compound make it an excellent candidate for use in advanced sensor technologies, particularly for gas detection. samaterials.cominfinitamaterials.com

Gas Sensing Mechanisms and Performance of this compound Materials

This compound-based materials typically function as chemiresistive gas sensors. The sensing mechanism involves the change in electrical resistance of the material upon exposure to a target gas. When the sensor is exposed to the analyte gas, gas molecules adsorb onto the surface of the BaZrO₃ material. This adsorption leads to charge transfer between the gas molecules and the sensing material, which in turn alters the concentration of charge carriers (electrons or holes) in the material, resulting in a measurable change in resistance. researchgate.net

The performance of BaZrO₃ gas sensors is influenced by several factors, including the operating temperature, the morphology of the sensing material, and the presence of dopants or other materials in a composite structure. For instance, thick films of BaZrO₃ have been shown to exhibit a high response and selectivity to ammonia (B1221849) (NH₃) gas. researchgate.net The performance of these sensors can be further enhanced by surface modification. researchgate.net

Nanocomposites of this compound with conducting polymers like polyaniline have been developed for gas sensing applications. These n-p heterostructures have shown promising results for the detection of gases like diazomethane (B1218177). bohrium.com The conductivity of these nanocomposites increases with temperature, and the sensing response is dependent on the concentration of BaZrO₃ nanoparticles. bohrium.com

Research on Selectivity and Sensitivity for Specific Analytes

Selectivity (the ability to detect a specific gas in the presence of other gases) and sensitivity (the magnitude of the sensor's response to the target gas) are crucial parameters for any gas sensor. Research has focused on enhancing these properties for this compound-based sensors.

Unmodified BaZrO₃ thick films have demonstrated inherent selectivity towards ammonia gas. researchgate.net Surface modification of these films, for example by dipping them in a chromic acid (CrO₃) solution, has been shown to enhance the response to ammonia while suppressing the response to other gases. researchgate.net

For the detection of other specific analytes, composite materials have shown great promise. A nanocomposite of polyaniline with 3 wt% this compound exhibited a high sensitivity of 86.2% for diazomethane at a concentration of 300 ppm. This high sensitivity is attributed to the formation of strong connections between the polyaniline fibers and the BaZrO₃ nanoparticles, resulting in enhanced node connections, a high surface area, and porosity. bohrium.com This sensor also showed good selectivity for diazomethane. bohrium.com

Furthermore, thin films of lead-free piezoelectric materials like (Ba,Ca)(Ti,Zr)O₃ (BCTZ), which are structurally related to BaZrO₃, have been integrated into surface acoustic wave (SAW) devices for sensing gases such as N₂, CO₂, and O₂. nih.gov The sensing properties of these films are influenced by the crystallographic features of the film and the substrate on which they are deposited. nih.gov

This compound in High-Frequency Dielectric Device Research

This compound (BaZrO₃), a perovskite ceramic, has attracted significant interest in the field of high-frequency electronics due to its notable dielectric properties. mdpi.com Unlike other perovskite oxides such as Barium Titanate, this compound offers greater stability, a high melting point, and less thermal expansion. mdpi.comresearchgate.net Its favorable characteristics, including a typically high dielectric constant and a low loss factor, make it a prime candidate for components in microwave devices, capacitors, and sensors. mdpi.com

Frequency-Dependent Dielectric Behavior Studies in this compound

The dielectric properties of this compound exhibit a strong dependence on frequency. mdpi.com Typically, the dielectric constant is at its maximum at lower frequencies and decreases as the frequency increases. mdpi.com This behavior is explained by the Maxwell-Wagner theory, which attributes the phenomenon to interfacial polarization. mdpi.com At lower frequencies, various polarization mechanisms—including interfacial, orientation, ionic, and electronic—are active, contributing to a high dielectric constant. mdpi.comniser.ac.in As the frequency rises, slower mechanisms like space charge and orientation polarization cannot keep up with the alternating field, leading to a drop in the dielectric constant. mdpi.comniser.ac.in

Research conducted on this compound ceramics synthesized via the wet chemical auto-combustion technique and measured at room temperature revealed a significant variation in dielectric properties across a frequency range of 100 Hz to 4 MHz. mdpi.comsciforum.net In one study, a high dielectric constant (ε') of 9897.22 was recorded at a low frequency, which then decreased and stabilized at higher frequencies. mdpi.com This trend is consistent with the relaxation effect, where at elevated frequencies, a delay in electron jumping occurs. mdpi.com

The dielectric loss, or tangent loss (tanδ), which represents energy dissipated as heat, follows a similar pattern. mdpi.com It is higher at lower frequencies and decreases as the frequency increases. mdpi.com Factors such as porosity, density, grain size, and the presence of oxygen vacancies can significantly influence this frequency-dependent dielectric behavior. mdpi.com Oxygen vacancies, in particular, can act as dipolar centers, enhancing polarization and optimizing the dielectric response, especially at lower frequencies. mdpi.com

Dielectric Properties of this compound at Room Temperature

PropertyValueFrequency ConditionReference
Dielectric Constant (ε')9897.22Lower frequency range mdpi.com
Tangent Loss (tanδ)0.44Lower frequency range mdpi.com
Dielectric Constant (ε')78.241 MHz researchgate.net

Optimization of Dielectric Performance for Microwave Applications

Optimizing the dielectric performance of this compound for microwave applications involves tailoring its properties to achieve a high dielectric constant, low dielectric loss, and high stability. mdpi.comresearchgate.net The synthesis method plays a crucial role in determining the final characteristics of the material. mdpi.com Techniques like wet chemical auto-combustion and solid-state reactions are employed to produce BaZrO₃ powders with controlled grain size and density, which in turn affects the dielectric properties. mdpi.comresearchgate.net For instance, the wet chemical auto-combustion method has been shown to yield BaZrO₃ ceramics with an average crystallite size of approximately 17.68 nm, which exhibit a high dielectric constant and low loss factor suitable for microwave applications. mdpi.com

Another key strategy for optimization is the formation of solid solutions by doping. Substituting other ions at the A or B sites of the perovskite structure can significantly alter the material's dielectric response. A widely studied system is this compound titanate (Ba(ZrₓTi₁₋ₓ)O₃ or BZT), which combines the high dielectric constant of barium titanate with the stability of this compound. researchgate.netekb.eg By adjusting the zirconium-to-titanium ratio, the material's properties can be tuned for specific applications. ekb.eg For example, research on Ba(Zr₀.₃Ti₀.₇)O₃ thin films has demonstrated excellent dielectric tunability, a critical factor for tunable microwave devices like phase shifters and resonators. polyu.edu.hk

Furthermore, controlling processing parameters such as sintering temperature and atmosphere is vital. Sintering affects the ceramic's density, grain size, and the concentration of defects like oxygen vacancies, all of which impact dielectric performance. mdpi.commdpi.com Increasing the sintering temperature generally leads to larger grain sizes and can reduce the highly resistive grain boundaries that hinder performance. researchgate.netresearchgate.net

Dielectric Properties of Optimized this compound-Based Ceramics

Material CompositionKey FindingPotential ApplicationReference
Ba(Zr₀.₃Ti₀.₇)O₃ Thin FilmDielectric tunability of 50% at 500 MHzTunable microwave devices polyu.edu.hk
(Pb₀.₆Ba₀.₄)ZrO₃ FilmDielectric tunability of 43% and low dissipation factor (0.007) at 1 MHzElectrically tunable applications capes.gov.br
Ba₀.₄Sr₀.₆TiO₃ with Fe dopingHigh Q×f value of 826 (at 1.370 GHz) and tunability of 24%High-power tunable devices iaea.org

This compound in Nuclear Materials Research

In nuclear materials research, this compound is valued for its exceptional stability under extreme conditions. researchgate.net Its high melting point, excellent mechanical stability, low thermal expansion, and chemical inertness make it a material of interest for various nuclear applications. mdpi.comresearchgate.net One of the primary areas of investigation is its use as a highly stable ceramic for the containment and processing of other materials at very high temperatures. dissertation.comcurtin.edu.au

This compound has been identified as one of the few materials that is chemically inert to the highly corrosive molten BaCuO₂-CuO fluxes used in the synthesis of high-temperature superconductor crystals. dissertation.comcurtin.edu.au This inertness at high temperatures suggests its potential as a crucible material or as a protective coating in environments where chemical stability is paramount.

Its inherent stability also makes it a candidate for applications within nuclear reactors and for nuclear waste management. The zirconium component is significant, as zirconium alloys (Zircaloy) are already used for fuel cladding in reactors due to their low neutron absorption cross-section. wikipedia.org While research is ongoing, the properties of BaZrO₃ suggest it could be used as a coating for nuclear fuel particles to enhance their stability and containment of fission products, especially at high temperatures. nasa.gov Furthermore, its ability to incorporate various elements into its crystal structure could make it a suitable ceramic matrix for the immobilization of nuclear waste, ensuring long-term stability. Studies have also explored the use of barium-containing glass ceramics, which include zirconium, for shielding against gamma rays and other forms of nuclear radiation. bohrium.com

Challenges and Future Research Directions for Barium Zirconate

Addressing Sintering and Densification Hurdles for Barium Zirconate Ceramics

Key challenges and research directions include:

High Sintering Temperatures: Conventional solid-state reaction methods necessitate high temperatures to produce dense BaZrO₃ ceramics. uliege.be Research has shown that a small initial particle size (50-100 nm) and sintering temperatures around 1600°C are often essential for achieving high densities (93% to 99% theoretical density). northwestern.edu

Use of Sintering Aids: To lower the required sintering temperature and improve densification, various metal oxides have been investigated as sintering aids. researchgate.net However, while effective in promoting densification at lower temperatures, these additives can have detrimental effects. researchgate.net For instance, aids like NiO, ZnO, and CuO can impede proton conductivity and introduce unwanted hole conduction in oxidizing atmospheres. researchgate.net There are also concerns about the potential evaporation of aids like CuO during high-temperature processing. researchgate.net

Stoichiometry Control: The performance of BaZrO₃ ceramics is highly sensitive to stoichiometry. curtin.edu.au Excess barium has been found to be essential for achieving high conductivity in yttrium-doped this compound, as its absence can lead to the formation of yttria-like precipitates that drastically reduce bulk conductivity. northwestern.edu Conversely, an excess of barium can also lead to instability. curtin.edu.au Developing processing techniques that allow for precise control over the Ba/Zr ratio is critical for reproducible performance. curtin.edu.au

Table 1: Common Sintering Aids for this compound Ceramics and Their Effects

Sintering Aid Typical Sintering Temperature (°C) Effect on Densification Potential Drawbacks
Nickel(II) oxide (NiO) ~1400 Effective in lowering sintering temperature. researchgate.net Can impede proton conductivity; may diffuse into the electrolyte during co-firing. researchgate.net
Zinc oxide (ZnO) 1300 - 1600 Decreases sintering activation energy, improving densification. researchgate.net Can impair conductivity if not used at low levels. researchgate.net
Copper(II) oxide (CuO) ~1500 Promotes densification. Can impede proton conductivity; subject to evaporation at high temperatures. researchgate.net

Future research must focus on developing novel sintering strategies that can produce dense ceramics at lower temperatures without introducing performance-degrading secondary phases. This includes optimizing particle synthesis to achieve ideal characteristics and exploring advanced techniques like field-assisted sintering.

Enhancing Structural Stability and Suppressing Local Disorder in this compound

While BaZrO₃ is noted for its superior chemical stability compared to other proton conductors like barium cerate, particularly in CO₂ and steam-containing atmospheres, its structural integrity and local order are critical for long-term performance. mdpi.combohrium.comresearchgate.net

Key challenges and research directions include:

Phase Stability: Pure this compound is understood to maintain an average cubic perovskite structure down to very low temperatures. acs.org However, it is energetically very close to a tetragonal phase, and studies suggest that the local structure may deviate from the average structure, potentially forming nanodomains. acs.org Doping can influence this stability; for example, weak phase stability has been observed in BaZr₁-xYxO₃-δ/Ni systems, which can produce undesirable impurity phases. researchgate.net

Local Disorder: The introduction of dopants, while necessary to create oxygen vacancies for proton conduction, inevitably creates local structural and electronic distortions. These distortions can act as "proton traps," where protons become localized near the dopant ion, increasing the activation energy for proton migration. mit.edu For instance, scandium-doped BaZrO₃ is known to have a higher proton-trapping energy compared to yttrium-doped variants. mit.edu

Mechanical and Chemical Integrity: The material must withstand the harsh operating conditions of electrochemical devices, including high temperatures and corrosive atmospheres. curtin.edu.au Off-stoichiometric compositions or the presence of secondary phases can degrade its performance and mechanical robustness. curtin.edu.au For example, solid-state derived ceramics with a large barium excess have been shown to be unstable and susceptible to attack by water. curtin.edu.au

Research efforts should be directed towards understanding the relationship between dopant characteristics (ionic radius, electronegativity) and their impact on local lattice distortions and phase stability. Advanced characterization techniques, coupled with computational modeling, can provide insights into local disorder and its effect on proton transport, guiding the design of more stable and efficient materials.

Improving Reproducibility of Electrical Data in this compound Systems

A significant challenge within the research community is the lack of reproducibility of electrical conductivity data for BaZrO₃-based materials. This inconsistency hinders direct comparison of results from different laboratories and slows down progress in materials development.

Key challenges and research directions include:

Standardized Protocols: There is a critical need for the establishment of standardized protocols for every stage of the process: fabrication, testing, and reporting of results. researchgate.net Inconsistencies in powder synthesis, ceramic processing, and electrochemical measurement setups contribute to the wide variation in reported conductivity values.

Processing Sensitivity: The electrical properties of BaZrO₃ are extremely sensitive to processing parameters. Factors such as stoichiometry, powder particle size, sintering temperature and atmosphere, and the presence of sintering aids must be precisely controlled and reported. curtin.edu.aunorthwestern.edu For example, reliably achieving the required stoichiometry and phase purity is experimentally challenging and crucial for consistent performance. curtin.edu.au

Measurement Techniques: The methods used for electrical characterization, including the type of electrodes, the geometry of the test cell, and the specific parameters for impedance spectroscopy, can vary significantly. researchgate.net For instance, wiring methods reported in the literature range from contact pastes to compressed metal foams and spring-loaded foils, each potentially introducing different contact resistances. researchgate.net

The development and adoption of community-wide standards for sample preparation and measurement would be a major step forward. This would allow for more reliable evaluation of new materials and processing techniques, accelerating the optimization of BaZrO₃-based electrolytes.

Advanced Doping Strategies for Optimized Transport Properties in this compound

Doping the B-site of the BaZrO₃ perovskite structure with a trivalent acceptor cation (like Y³⁺) is the standard method for introducing oxygen vacancies, which are precursors for proton incorporation upon hydration. The choice of dopant and its concentration are critical determinants of the material's transport properties.

Key challenges and research directions include:

Single Dopant Optimization: Yttrium (Y) is the most studied dopant for BaZrO₃. mdpi.com However, other dopants like Scandium (Sc), Gadolinium (Gd), Indium (In), and Ytterbium (Yb) have also been investigated. bohrium.comcapes.gov.br Scandium has shown promise due to its wider solubility limit in the zirconium sublattice compared to yttrium, which can help in forming single-phase materials. researchgate.net However, Sc-doping may also lead to increased proton trapping. mit.edu

Co-doping and Multi-doping: A promising strategy to enhance both sinterability and conductivity is the co-doping of two or more trivalent ions at the B-site. researchgate.net This approach aims to leverage the synergistic effects of different dopants. For example, co-doping with Y³⁺ and In³⁺ has been shown to yield higher total electrical conductivity compared to singly-doped systems. researchgate.net The rationale is that one dopant might improve sinterability while another optimizes bulk conductivity, or that the combination can mitigate lattice strain and improve grain boundary properties. researchgate.net

Proton Trapping vs. Mobility: A fundamental trade-off exists in doping. While doping increases the concentration of charge carriers (protons), the dopant cations themselves can create local potential wells that trap protons, thereby reducing their mobility. mit.edu Density functional theory (DFT) calculations have shown that the energy barrier for proton migration is highly dependent on the dopant type and local environment. mdpi.com

Table 2: Selected Dopants for this compound and Their Observed Effects

Dopant(s) Composition Example Key Findings
Yttrium (Y) BaZr₀.₈Y₀.₂O₃-δ Most common dopant; provides high proton conductivity but requires high sintering temperatures. northwestern.edumdpi.com
Scandium (Sc) BaZr₀.₈Sc₀.₂O₃-δ Wider solubility than Y; can improve sinterability but may increase proton trapping. researchgate.netmit.edu
Yttrium (Y), Indium (In) BaZr₀.₈Y₀.₁₅In₀.₀₅O₃-δ Co-doping showed higher total electrical conductivity compared to single Y-doping. researchgate.net
Yttrium (Y), Scandium (Sc) BaZr₀.₇Y₀.₂Sc₀.₁O₃-δ Co-doping can enhance grain-boundary conductivity. researchgate.net
Gadolinium (Gd) BaZr₀.₉Gd₀.₁O₃-δ An effective acceptor dopant, but grain boundary resistance remains an issue. bohrium.com

Refinement of Theoretical Models for Accurate Prediction of this compound Behavior

Theoretical modeling, particularly using first-principles methods like Density Functional Theory (DFT), is an indispensable tool for understanding the fundamental properties of BaZrO₃. These models provide insights into defect chemistry, dopant effects, and transport mechanisms at the atomic level.

Key challenges and research directions include:

Predicting Proton Migration: DFT calculations are used to determine the energy barriers for proton migration between adjacent oxygen ions, which is the rate-limiting step for proton transport. mdpi.com Models have shown that yttrium doping can effectively reduce this energy barrier. mdpi.com However, accurately modeling the complex energy landscape in heavily doped and disordered systems remains a challenge.

Modeling Defect Interactions: The interaction between dopant ions, oxygen vacancies, and protons is complex and significantly influences conductivity. mit.edu For example, DFT can be used to calculate proton-trapping energies associated with different dopants, helping to explain experimental trends in conductivity. mit.edu More advanced models are needed to capture the collective behavior of these defects at realistic operating temperatures and hydration levels.

Simulating Grain Boundaries: The structure and chemistry of grain boundaries are difficult to probe experimentally but can be simulated using theoretical models. These simulations can help elucidate the origins of the space charge layer and predict the effects of dopant segregation on the grain boundary potential, guiding strategies to mitigate high grain boundary resistance. acs.org

Large-Scale Simulations: Machine-learned potentials, trained on DFT data, are enabling large-scale molecular dynamics (MD) simulations. acs.org These simulations can study dynamic properties and structural instabilities, such as the tendency of BaZrO₃ to form local nanodomains, over larger length and time scales than are accessible with DFT alone. acs.org

Future theoretical work should focus on developing more accurate and computationally efficient models that can handle the complexity of co-doped systems, disordered structures, and interfaces. Close integration of theoretical predictions with experimental validation is essential for accelerating the design of new and improved BaZrO₃ materials.

Development of Novel Fabrication and Processing Techniques for this compound

Overcoming the processing challenges of BaZrO₃, especially its high sintering temperature, requires moving beyond conventional solid-state synthesis and exploring novel fabrication routes.

Key challenges and research directions include:

Wet Chemical Synthesis: Methods such as sol-gel, co-precipitation, and hydrothermal synthesis offer better control over stoichiometry, purity, and particle size compared to the traditional mixing of oxides and carbonates. mdpi.comuliege.bemdpi.com For example, the sol-gel process can produce BaZrO₃ powders that can be calcined at temperatures between 700-1000°C. researchgate.net However, these methods can be complex and may require further refinement to be cost-effective for mass production. curtin.edu.au

Cold Sintering: A recently introduced and highly promising technique is cold sintering. This process involves using a transient solvent (like pure water) and uniaxial pressure to densify the ceramic powder at significantly lower temperatures (e.g., 350°C). rsc.org A subsequent thermal treatment at a moderate temperature (e.g., 1300°C) can recover the perovskite phase and produce dense electrolytes with highly conductive grain boundaries. rsc.orgrsc.org

Additive Manufacturing (AM): Techniques like binder jetting and other AM processes offer the potential to create complex geometries directly from a powder bed. frontiersin.org While still facing challenges related to binder removal and controlling shrinkage during sintering, AM could enable novel designs for fuel cells and other electrochemical devices. frontiersin.org

Thin Film Deposition: For applications in micro-SOFCs or sensors, techniques for depositing high-quality thin films of BaZrO₃ are required. Methods like pulsed laser deposition and chemical solution deposition are being explored to create dense, well-oriented films on various substrates. acs.org

The development of these advanced fabrication techniques is critical for making BaZrO₃ a commercially viable material. Research should focus on scaling up promising lab-scale methods like cold sintering and refining wet chemical routes to ensure consistent powder quality and lower processing costs.

Investigation of Long-Term Material Degradation and Durability in Applied Environments

The long-term stability and durability of this compound (BaZrO₃) are critical for its application in demanding environments, particularly in high-temperature electrochemical devices such as solid oxide fuel cells (SOFCs). Research has focused on understanding its degradation mechanisms under various conditions, including exposure to high temperatures, different atmospheric compositions, and mechanical stress.

This compound is recognized for its excellent high-temperature stability, which is a primary reason for its consideration as an electrolyte material in SOFCs. researchgate.net It maintains phase stability from room temperature up to its melting point. researchgate.netbohrium.com This thermal resilience is largely attributed to the low diffusivity of oxygen vacancies at elevated temperatures. researchgate.net Theoretical calculations have revealed that the high-temperature stability is mainly due to the phonon contribution to the free migration energy of oxygen vacancies, which increases the effective barrier for their migration as temperature rises. researchgate.net

In addition to thermal stability, chemical stability, especially in the presence of acidic gases, is a significant advantage of this compound over related perovskite materials like barium cerate. cambridge.org this compound demonstrates notable resistance to reacting with carbon dioxide (CO₂) and steam, thus avoiding the formation of deleterious secondary phases such as barium carbonate (BaCO₃) and barium hydroxide (B78521) (Ba(OH)₂). researchgate.netdoi.org This chemical inertness is crucial for the durability of devices operating with carbon-containing fuels or in humid atmospheres. researchgate.net Doping this compound with other elements, such as yttrium and indium, has been shown to further enhance its chemical stability against CO₂, water vapor, and reducing hydrogen (H₂) atmospheres. researchgate.netntu.edu.sg

Despite its general stability, the long-term performance of this compound can be affected by mechanical degradation at very high temperatures. Its mechanical properties, while robust, diminish as temperatures increase. For instance, the flexural strength and Young's modulus decrease at elevated temperatures, which can impact the material's structural integrity over long operational periods. researchgate.netbohrium.com

Table 1: Mechanical Properties of this compound at High Temperatures

Temperature (K) Property Value Percentage of Room Temperature Value
298 Flexural Strength 172.4 MPa 100%
1273 Flexural Strength 127.8 MPa 74%
1673 Flexural Strength 53.4 MPa 31%
298 Young's Modulus 213.8 GPa 100%
1523 Young's Modulus 174.4 GPa 81.6%

Data sourced from multiple experimental and theoretical investigations. researchgate.netbohrium.com

The durability of this compound in applied environments like SOFCs is an area of active investigation. Long-term tests are essential to evaluate its performance over the desired lifetime of the device. In one such study, a single cell based on yttrium and indium co-doped this compound (BZYI) demonstrated stable performance during a durability test. researchgate.net

Table 2: Long-Term Durability Test of a BaZrO₃-based SOFC

Cell Composition Test Temperature (°C) Test Voltage (V) Test Duration Observation
Y and In co-doped BaZrO₃ 650 0.7 Extended Period Ohmic resistance remained relatively constant at ~0.240 Ω cm²

This data demonstrates the potential for developing durable SOFCs using chemically stable BaZrO₃-based electrolytes. researchgate.net

However, certain conditions can promote degradation. For example, some studies have shown that yttrium-doped this compound (BZY) can undergo material changes in a reducing, humidified environment. cambridge.org Hydration-induced mechanical degradation has also been reported as a potential issue. researchgate.net Conversely, research suggests that treating the BZY surface with dry hydrogen can passivate it, suppressing these degradation mechanisms. cambridge.org

Another challenge related to long-term durability is the high temperature (often above 1600 °C) required for sintering BaZrO₃-based ceramics, which can lead to the volatilization of barium. researchgate.netcambridge.org This loss of barium can alter the material's stoichiometry and lead to the formation of secondary phases that are detrimental to performance. The use of sintering aids, such as zinc oxide, is a strategy employed to lower the sintering temperature and mitigate this issue. researchgate.net

Table 3: Chemical Stability of Doped this compound in Various Atmospheres

Material Atmosphere Stability Observation
BaZr₀.₈Y₀.₁₅In₀.₀₅O₃₋δ (BZYI5) CO₂, H₂O vapor, H₂ Retains high chemical stability
Yttrium-doped BaZrO₃ (BZY) CO₂, H₂O vapor Greater chemical stability compared to Barium Cerate
Yttrium-doped BaZrO₃ (BZY) Humidified H₂ (reducing) Can drive material changes

Findings are based on various studies investigating the chemical resilience of doped BaZrO₃. cambridge.orgresearchgate.net

Q & A

Q. What are the standard synthesis protocols for barium zirconate, and how do they influence material purity and crystallinity?

this compound is typically synthesized via solid-state reactions, sol-gel methods, or co-precipitation. Solid-state reactions involve high-temperature calcination (≥1300°C) of BaCO₃ and ZrO₂ precursors, but may introduce impurities due to incomplete mixing. Sol-gel methods, using alkoxide precursors (e.g., zirconium isopropoxide), enable better stoichiometric control and lower sintering temperatures (~1000°C), improving phase purity. Post-synthesis characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to verify cubic perovskite structure and grain homogeneity .

Q. How do researchers characterize the local and long-range structural distortions in doped this compound?

High-resolution XRD resolves long-range tetragonal distortions in yttrium-doped BaZrO₃ (BZY), while extended X-ray absorption fine structure (EXAFS) probes short-range coordination environments around Zr⁴⁺ and Y³⁺. Raman spectroscopy complements these by identifying symmetry-breaking vibrational modes caused by dopant-induced lattice strain. For example, Y³⁅ doping increases local distortions due to its larger ionic radius compared to Zr⁴⁺, which correlates with reduced proton mobility .

Q. What analytical methods are used to assess proton conductivity in this compound-based electrolytes?

Electrochemical impedance spectroscopy (EIS) is the primary method, measuring conductivity under controlled humidity and temperature (e.g., 400–700°C). Hydration conditions must be standardized, as proton conduction relies on hydroxyl ion mobility. Data analysis typically involves fitting impedance arcs to equivalent circuits to separate bulk, grain boundary, and electrode contributions .

Advanced Research Questions

Q. How do oxygen vacancies and dopant-proton interactions influence proton conduction pathways in yttrium-doped this compound?

Oxygen vacancies (VO••) in BZY act as proton traps, localizing near Y³⁺ dopants due to electrostatic attraction. Kinetic Monte Carlo (KMC) simulations reveal that proton migration barriers increase from 0.39 eV to 0.45 eV as proton concentration rises, suggesting vacancy-proton repulsion limits conductivity. Machine learning-trained potential energy surfaces (PES) derived from ab initio data can model low-energy proton paths in Y:BaZrO₃ systems with vacancies, aiding in optimizing dopant-vacancy ratios .

Q. What computational strategies address discrepancies between experimental and theoretical proton conduction barriers in scandium-doped this compound?

Density functional theory (DFT) often underestimates proton migration barriers due to approximations in exchange-correlation functionals. Hybrid functionals (e.g., HSE06) improve accuracy but are computationally costly. Machine learning force fields trained on DFT datasets enable larger-scale molecular dynamics simulations, capturing dynamic lattice distortions and validating against experimental barriers (e.g., 0.50 eV for Sc-doped BaZrO₃ vs. 0.52 eV in simulations) .

Q. How can researchers reconcile the trade-off between proton conductivity and chemical stability in this compound vs. cerate systems?

this compound (BaZrO₃) exhibits superior stability under CO₂/H₂O environments but lower conductivity (~10⁻³ S/cm at 600°C) compared to barium cerate (BaCeO₃, ~10⁻² S/cm). Composite electrolytes (e.g., BaZrO₃–carbonate mixtures) leverage interfacial proton transport mechanisms to enhance conductivity while retaining stability. Systematic doping (e.g., Y/Sc co-doping) or grain boundary engineering (e.g., ZnO sintering aids) further mitigates this trade-off .

Q. What experimental designs resolve contradictions in dopant solubility limits and lattice strain reports for this compound?

Contradictions arise from variations in synthesis conditions (e.g., cooling rates, precursor homogeneity) and characterization techniques. High-throughput combinatorial synthesis coupled with spatially resolved XRD/EXAFS can map dopant solubility thresholds. For instance, Y³⁺ solubility in BaZrO₃ is limited to ~20% due to strain from ionic radius mismatch, validated by Raman peak broadening and HR-XRD lattice parameter deviations .

Methodological Guidance

  • Addressing Data Variability in Conductivity Measurements:
    Normalize EIS data to sample geometry (e.g., thickness/area) and account for interfacial polarization effects using guard-ring electrodes. Replicate measurements under identical hydration conditions to isolate material-specific trends from experimental artifacts .

  • Optimizing Doping Strategies:
    Use defect chemistry models to predict dopant-vacancy equilibria. For example, Kröger-Vink notation can describe charge compensation mechanisms (e.g., YZr+VOYZrVO\text{Y}_\text{Zr}^\prime + \text{V}_\text{O}^{\bullet\bullet} \leftrightarrow \text{Y}_\text{Zr}^\prime \text{V}_\text{O}^{\bullet\bullet}) and guide co-doping approaches to minimize trapping .

  • Validating Computational Models:
    Cross-check machine learning-derived PES with nudged elastic band (NEB) calculations for key proton migration paths. Benchmark against experimental activation energies and isotopic tracer diffusion data .

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